BC-11 hydrobromide
説明
特性
IUPAC Name |
[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O2S.BrH/c10-8(11)14-5-6-1-3-7(4-2-6)9(12)13;/h1-4,12-13H,5H2,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFZAMOVHIRQOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CSC(=N)N)(O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BBrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BC-11 Hydrobromide: A Technical Guide to its Mechanism of Action as a Urokinase-Plasminogen Activator Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of BC-11 hydrobromide, a selective inhibitor of the urokinase-plasminogen activator (uPA). This document details its molecular interactions, downstream signaling effects, and provides a summary of its activity, supported by experimental methodologies.
Core Mechanism of Action: Selective Inhibition of uPA
This compound, chemically known as Carbamimidothioic acid (4-boronophenyl)methyl ester hydrobromide, is a synthetic small molecule that acts as a potent and selective inhibitor of urokinase-plasminogen activator (uPA)[1][2]. uPA is a serine protease that plays a critical role in cancer progression, particularly in tumor invasion and metastasis, by converting plasminogen to plasmin, which in turn degrades components of the extracellular matrix.
The inhibitory action of this compound is directed towards the N-terminus of the uPA enzyme[1]. This region is crucial as it contains the binding sites for both the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR)[1]. By binding to this N-terminal fragment, this compound abrogates the growth-sustaining effects that result from the interaction of uPA with its receptor[1]. This targeted inhibition disrupts the downstream signaling pathways that promote cell proliferation and survival.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (uPA inhibition) | 8.2 µM | Enzyme assay | |
| ED50 (Cytotoxicity, 72h) | 117 µM | MDA-MB-231 | |
| ED75 (Cytotoxicity, 72h) | 250 µM | MDA-MB-231 |
Signaling Pathways
The inhibitory effect of this compound on uPA initiates a cascade of downstream cellular events, particularly in cancer cells that overexpress the uPA/uPAR system, such as the triple-negative breast cancer cell line MDA-MB-231.
At its ED50 concentration (117 µM), this compound induces a perturbation in the cell cycle, leading to a decrease in the G0/G1 phase fraction and an increase in the S phase fraction. This suggests a restrained progression through the S phase, likely due to the activation of cell cycle checkpoints.
At a higher concentration corresponding to its ED75 (250 µM), this compound elicits more severe cellular stress responses. These include the impairment of mitochondrial activity, indicated by the dissipation of the mitochondrial membrane potential, and a subsequent increase in the production of reactive oxygen species (ROS). This culmination of cellular damage ultimately promotes apoptosis. The co-administration of BC-11 with an EGFR inhibitor, PD153035, has been shown to potentiate its cytotoxic effects, suggesting a potential interplay between the uPA/uPAR and EGFR signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Culture
The human triple-negative breast cancer cell line MDA-MB-231 is used as the primary model system. Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the dose-dependent cytotoxic effects of this compound.
Protocol:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve BC-11).
-
Incubate the plates for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the ED50 and ED75 values.
Cell Cycle Analysis (Flow Cytometry)
Objective: To analyze the effect of this compound on cell cycle distribution.
Protocol:
-
Seed MDA-MB-231 cells in 6-well plates and treat with this compound at its ED50 concentration (117 µM) for 72 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Mitochondrial Membrane Potential (MMP) and Reactive Oxygen Species (ROS) Analysis (Flow Cytometry)
Objective: To assess the impact of this compound on mitochondrial health and ROS production.
Protocol:
-
Treat MDA-MB-231 cells with this compound at its ED75 concentration (250 µM) for 72 hours.
-
For MMP analysis, incubate the cells with a fluorescent dye such as JC-1.
-
For ROS analysis, incubate the cells with a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Harvest and wash the cells.
-
Analyze the fluorescence intensity using a flow cytometer to quantify changes in MMP and ROS levels.
This guide provides a foundational understanding of the mechanism of action of this compound. Further research into the specific downstream effectors of the uPA/uPAR and EGFR signaling pathways will provide a more detailed picture of its anti-cancer activities.
References
BC-11 Hydrobromide: A Technical Guide to its Function as a Urokinase-Plasminogen Activator Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BC-11 hydrobromide is a synthetic, small-molecule compound identified as a selective inhibitor of the urokinase-plasminogen activator (uPA). This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound, with a primary focus on its cytotoxic effects against triple-negative breast cancer (TNBC). The document details the molecular interactions of this compound with the uPA system, its impact on cellular processes, and the methodologies employed in its characterization. All quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its therapeutic potential.
Introduction
The urokinase-plasminogen activator (uPA) system is a critical enzymatic cascade involved in extracellular matrix (ECM) degradation, cell migration, and tissue remodeling. Dysregulation of the uPA system, particularly the overexpression of uPA and its receptor (uPAR), is strongly correlated with tumor invasion, metastasis, and poor prognosis in various cancers, including triple-negative breast cancer (TNBC).[1] this compound, a carbamimidothioic acid (4-boronophenyl)methyl ester hydrobromide, has emerged as a selective inhibitor of uPA, demonstrating significant potential as an anti-cancer agent.[2][3] This guide synthesizes the current knowledge on the function and mechanism of this compound.
Mechanism of Action: Inhibition of the Urokinase-Plasminogen Activator (uPA) System
This compound exerts its primary function by selectively inhibiting the enzymatic activity of urokinase-plasminogen activator (uPA).[2][4] uPA is a serine protease that converts the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, degrades various components of the ECM and activates matrix metalloproteinases (MMPs), thereby facilitating cancer cell invasion and metastasis.
This compound's inhibitory action disrupts this proteolytic cascade. Experimental evidence suggests that BC-11 acts by binding to the N-terminus of the uPA enzyme, where the EGF receptor-recognizing sites are also present. This binding abrogates the growth-sustaining effects that result from the interaction between uPA and its receptor.
Signaling Pathway
The following diagram illustrates the uPA signaling pathway and the point of intervention by this compound.
Cytotoxic Effects on Triple-Negative Breast Cancer (TNBC) Cells
This compound has demonstrated significant cytotoxic effects on the triple-negative MDA-MB-231 breast cancer cell line. Its anti-cancer activity is multifaceted, involving cell cycle perturbation, induction of mitochondrial dysfunction, generation of reactive oxygen species (ROS), and promotion of apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound.
Table 1: Inhibitory and Cytotoxic Concentrations
| Parameter | Value | Cell Line | Assay Duration | Reference |
| IC50 (uPA inhibition) | 8.2 µM | - | - | |
| ED50 (Cytotoxicity) | 117 µM | MDA-MB-231 | 72 hours | |
| ED75 (Cytotoxicity) | 250 µM | MDA-MB-231 | 72 hours |
Table 2: Effects on Mitochondrial Function and ROS Production at ED75 (250 µM)
| Parameter | Control | BC-11 Treated | Reference |
| Mitochondria with Dissipated MMP | 2.71% | 11.32% | |
| Cells with Enhanced ROS Production | - | Doubled vs. Control | |
| Cells with Superoxide Anion Production | 0.33% | 5.31% |
Table 3: Effect on Cell Cycle Distribution at ED50 (117 µM)
| Cell Cycle Phase | Control | BC-11 Treated | Reference |
| SubG0/G1 | - | Augmented |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the function of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on MDA-MB-231 cells and calculate the ED50 value.
Methodology:
-
Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the ED50 value is calculated.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
Objective: To quantify the induction of apoptosis and necrosis in MDA-MB-231 cells following treatment with this compound.
Methodology:
-
Cell Treatment: Cells are treated with this compound at the desired concentration (e.g., 250 µM) for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI; a fluorescent nucleic acid stain that enters cells with compromised membranes, i.e., necrotic or late apoptotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
Reactive Oxygen Species (ROS) Detection
Objective: To measure the intracellular production of ROS in MDA-MB-231 cells after exposure to this compound.
Methodology:
-
Cell Treatment: Cells are treated with this compound.
-
Probe Loading: Cells are incubated with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
ROS-Mediated Oxidation: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorometer, fluorescence microscope, or flow cytometer.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for evaluating the cytotoxic effects of this compound.
Function in Neurodegenerative Disease
Currently, there is a lack of specific published research directly investigating the function of this compound in the context of neurodegenerative diseases. While the uPA system has been implicated in neuronal migration and other neurological processes, the direct effects of this compound on neurodegenerative pathways have not been elucidated in the available scientific literature. Further research is required to explore the potential of this compound in neurological disorders.
Conclusion
This compound is a promising selective inhibitor of urokinase-plasminogen activator with demonstrated in vitro efficacy against triple-negative breast cancer cells. Its mechanism of action involves the disruption of the uPA-mediated proteolytic cascade, leading to cell cycle arrest, mitochondrial dysfunction, oxidative stress, and apoptosis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for aggressive breast cancers. Future research should also aim to explore its potential applications in other uPA-dependent pathologies.
References
- 1. Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The urokinase plasminogen activator system in cancer: recent advances and implication for prognosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for in vivo detection of reactive oxygen species [protocols.io]
BC-11 Hydrobromide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BC-11 hydrobromide, a carbamimidothioic acid (4-boronophenyl)methyl ester hydrobromide, has emerged as a significant subject of research due to its selective inhibitory action on urokinase-type plasminogen activator (uPA). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It includes detailed experimental protocols for key assays, a summary of its quantitative effects on cancer cells, and a visual representation of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, medicinal chemistry, and drug development.
Introduction
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in the tumor microenvironment by promoting extracellular matrix degradation, cell migration, and invasion. Elevated levels of uPA and its receptor (uPAR) are strongly correlated with poor prognosis in various cancers, making them attractive targets for therapeutic intervention. This compound was identified as a selective inhibitor of uPA, demonstrating potential as an anti-cancer agent.[1][2][3] This guide delves into the technical details of this promising compound.
Discovery and Biological Activity
This compound was originally synthesized as part of a chemical fragment library aimed at targeting thrombin and related serine proteases.[1] Subsequent screening revealed its selective inhibitory activity against uPA.
Quantitative Data
The biological activity of this compound has been quantified in various studies, primarily focusing on its inhibitory effect on uPA and its cytotoxic effects on cancer cell lines.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (uPA inhibition) | 8.2 μM | Enzymatic Assay | [2] |
| ED50 (Cell Viability) | 117 μM (at 72h) | MDA-MB-231 | |
| ED75 (Cell Viability) | 250 μM (at 72h) | MDA-MB-231 |
Table 1: Quantitative Biological Activity of this compound
Synthesis of this compound
Inferred Synthetic Pathway
Caption: Inferred synthetic route for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Urokinase Activity Assay (Chromogenic)
This protocol is adapted from commercially available urokinase activity assay kits.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Human uPA standard
-
Plasminogen
-
Chromogenic plasmin substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl, pH 8.8)
-
This compound stock solution
Procedure:
-
Prepare a serial dilution of the human uPA standard in assay buffer to generate a standard curve.
-
In a 96-well plate, add the uPA standard or sample containing uPA.
-
Add varying concentrations of this compound to the wells.
-
Add plasminogen to all wells.
-
Initiate the reaction by adding the chromogenic plasmin substrate.
-
Immediately measure the absorbance at 405 nm at time zero.
-
Incubate the plate at 37°C and take absorbance readings at regular intervals.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of uPA inhibition against the logarithm of the this compound concentration.
Cell Viability Assay (MTT)
This protocol is a standard method for assessing cell viability.
Materials:
-
MDA-MB-231 breast cancer cells
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the ED50 and ED75 values.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
MDA-MB-231 cells
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell suspension using a flow cytometer.
-
The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Signaling Pathways
This compound exerts its effects by inhibiting uPA, which in turn modulates several downstream signaling pathways implicated in cancer progression.
uPA/uPAR Signaling Pathway
The binding of uPA to its receptor, uPAR, on the cell surface initiates a cascade of events that promote tumor invasion and metastasis.
Caption: The uPA/uPAR signaling pathway and its inhibition by BC-11.
Experimental Workflow for Assessing BC-11 Activity
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.
Caption: A typical experimental workflow for in vitro evaluation of BC-11.
Conclusion
This compound is a selective inhibitor of urokinase-type plasminogen activator with demonstrated cytotoxic effects against triple-negative breast cancer cells. Its mechanism of action involves the disruption of the uPA/uPAR signaling axis, leading to cell cycle arrest and, at higher concentrations, apoptosis. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the development of related uPA inhibitors. The elucidation of a detailed and reproducible synthesis protocol remains a key area for future investigation to facilitate broader access to this compound for the research community.
References
An In-depth Technical Guide to the Chemical Properties of BC-11 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-11 hydrobromide, also known by its chemical name (4-((Carbamimidoylthio)methyl)phenyl)boronic acid hydrobromide, is a synthetic small molecule inhibitor of the urokinase-type plasminogen activator (uPA).[1][][3] This document provides a comprehensive overview of its chemical properties, biological activity, and mechanism of action, with a focus on its potential applications in cancer research and therapy. The information is presented to support further investigation and development of this compound by researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a white to off-white solid. A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | [4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide | [4] |
| Molecular Formula | C₈H₁₁BN₂O₂S·HBr | |
| Molecular Weight | 290.97 g/mol | |
| CAS Number | 443776-49-6 | |
| Appearance | Solid | |
| Solubility | Soluble to 100 mM in DMSO. Soluble to 20 mM in water with gentle warming. | |
| pKa | Data not publicly available. | |
| Melting Point | Data not publicly available. | |
| Storage | Store at -20°C. |
Biological Activity
This compound is a selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease that plays a critical role in cancer progression, including tumor invasion and metastasis.
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC₅₀ (uPA) | 8.2 μM | Urokinase (uPA) | |
| ED₅₀ | 117 µM (at 72 h) | MDA-MB-231 (human breast adenocarcinoma) | |
| ED₇₅ | 250 µM (at 72 h) | MDA-MB-231 (human breast adenocarcinoma) |
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of the uPA/uPAR (urokinase-type plasminogen activator receptor) system. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells through the intrinsic pathway. The key steps in its mechanism of action are outlined below and illustrated in the signaling pathway diagram.
4.1. Inhibition of the uPA/uPAR System
The binding of uPA to its receptor, uPAR, on the cell surface initiates a signaling cascade that promotes cell proliferation, migration, and invasion. This compound directly inhibits the enzymatic activity of uPA, thereby blocking these downstream effects.
4.2. Induction of Apoptosis
The inhibition of the uPA/uPAR survival pathway by this compound triggers the intrinsic apoptotic pathway. This process is characterized by:
-
Mitochondrial Membrane Potential Disruption: Treatment with this compound leads to a decrease in the mitochondrial membrane potential.
-
Increased Production of Reactive Oxygen Species (ROS): The compound induces oxidative stress through the generation of ROS.
-
Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is shifted towards apoptosis.
-
Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), ultimately leading to cell death.
Signaling Pathway Diagram```dot
// Nodes BC11 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; uPA [label="uPA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; uPAR [label="uPAR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Survival_Pathway [label="Cell Survival, Proliferation,\nMigration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Pathway [label="Intrinsic Apoptosis Pathway", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen Species (ROS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2_Family [label="Bcl-2 Family Regulation\n(↑ Bax / ↓ Bcl-2)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytochrome_c [label="Cytochrome c Release", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9 Activation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges BC11 -> uPA [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#202124"]; uPA -> uPAR [label="Binds", color="#34A853", fontcolor="#202124"]; uPAR -> Survival_Pathway [label="Activates", color="#34A853", fontcolor="#202124"]; uPA -> Apoptosis_Pathway [label="Inhibition leads to", style=dashed, arrowhead=open, color="#EA4335", fontcolor="#202124"]; Apoptosis_Pathway -> Mitochondria [color="#EA4335", fontcolor="#202124"]; Mitochondria -> ROS [label="Dysfunction", color="#EA4335", fontcolor="#202124"]; Mitochondria -> Bcl2_Family [color="#EA4335", fontcolor="#202124"]; Bcl2_Family -> Cytochrome_c [label="Promotes", color="#EA4335", fontcolor="#202124"]; Cytochrome_c -> Caspase9 [label="Activates", color="#EA4335", fontcolor="#202124"]; Caspase9 -> Caspase3 [label="Activates", color="#EA4335", fontcolor="#202124"]; Caspase3 -> Apoptosis [label="Executes", color="#EA4335", fontcolor="#202124"]; }``` Caption: this compound inhibits uPA, leading to the induction of intrinsic apoptosis.
Experimental Protocols
The following are generalized protocols for the determination of the key chemical and biological properties of this compound.
5.1. Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a 0.22 µm filter to remove undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
5.2. Determination of IC₅₀ (In Vitro Enzyme Inhibition Assay)
-
Reagents and Materials: Purified human uPA enzyme, a specific fluorogenic or chromogenic substrate for uPA, assay buffer, and a range of concentrations of this compound.
-
Assay Procedure:
-
A fixed concentration of uPA is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored over time by measuring the change in fluorescence or absorbance using a plate reader.
-
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
5.3. Determination of ED₅₀ (Cell Viability Assay)
-
Cell Culture: MDA-MB-231 cells are cultured in appropriate media and conditions until they reach the desired confluence.
-
Treatment: Cells are seeded into 96-well plates and allowed to attach. The media is then replaced with fresh media containing a range of concentrations of this compound.
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The ED₅₀ value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Experimental Workflow for ED₅₀ Determination```dot
// Nodes Start [label="Start: Culture MDA-MB-231 Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cells into 96-well Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_BC11 [label="Add Serial Dilutions of\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate for 72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Assay [label="Perform MTT Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measure_Absorbance [label="Measure Absorbance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis:\nCalculate ED50", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Seed_Cells [color="#202124", fontcolor="#202124"]; Seed_Cells -> Add_BC11 [color="#202124", fontcolor="#202124"]; Add_BC11 -> Incubate [color="#202124", fontcolor="#202124"]; Incubate -> MTT_Assay [color="#202124", fontcolor="#202124"]; MTT_Assay -> Measure_Absorbance [color="#202124", fontcolor="#202124"]; Measure_Absorbance -> Data_Analysis [color="#202124", fontcolor="#202124"]; Data_Analysis -> End [color="#202124", fontcolor="#202124"]; }
References
BC-11 Hydrobromide: A Technical Guide to its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-11 hydrobromide, a thiouronium-substituted phenylboronic acid, has emerged as a compound of interest in cancer research due to its cytotoxic effects on cancer cells. Initially identified as a selective inhibitor of the urokinase-plasminogen activator (uPA), subsequent studies have revealed its ability to induce apoptosis, particularly in triple-negative breast cancer cells. This technical guide provides an in-depth overview of the mechanisms, experimental data, and methodologies associated with this compound-induced apoptosis.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of the urokinase-plasminogen activator (uPA) system.[1] By binding to the N-terminus of uPA, this compound interferes with its interaction with the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR).[2][3] This disruption of uPA-mediated signaling pathways, which are crucial for cell proliferation and survival, is a key initiating event in its anti-cancer activity.
At higher concentrations, this compound has been shown to induce apoptosis through the intrinsic pathway. This is characterized by the impairment of mitochondrial function, an increase in the production of reactive oxygen species (ROS), and a subsequent cascade of events leading to programmed cell death.[2][3]
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative data from studies on the effects of this compound on MDA-MB-231 triple-negative breast cancer cells.
| Parameter | Value | Cell Line | Exposure Time | Reference |
| ED50 | 117 µM | MDA-MB-231 | 72 h | |
| ED75 | 250 µM | MDA-MB-231 | 72 h |
| Treatment | Cell Cycle Phase | Percentage of Cells | Reference |
| Control | G0/G1 | 45.09% | |
| 117 µM BC-11 (72 h) | G0/G1 | 28.50% | |
| Control | S | 10.13% | |
| 117 µM BC-11 (72 h) | S | 22.90% |
Signaling Pathways
The induction of apoptosis by this compound involves the modulation of several key signaling pathways. The primary targets are the uPA/uPAR and EGFR signaling cascades, which are known to promote cell survival and proliferation. By inhibiting these pathways, this compound shifts the cellular balance towards apoptosis. At higher concentrations, this culminates in the activation of the mitochondrial apoptotic pathway.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
-
Materials:
-
MDA-MB-231 cells
-
96-well plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated MDA-MB-231 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Caption: Workflow for Annexin V/PI apoptosis assay.
Measurement of Mitochondrial Membrane Potential (MMP)
This assay assesses mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.
-
Materials:
-
Treated and untreated MDA-MB-231 cells
-
JC-1 dye or other potentiometric fluorescent dyes (e.g., TMRE, TMRM)
-
Flow cytometer or fluorescence microscope
-
-
Procedure (using JC-1):
-
Harvest and wash cells as described for the Annexin V assay.
-
Resuspend the cell pellet in complete medium.
-
Add JC-1 staining solution to the cells at a final concentration of 1-5 µg/mL.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Centrifuge the cells and wash with assay buffer to remove excess dye.
-
Resuspend the cells in assay buffer.
-
Analyze by flow cytometry, detecting green fluorescence (JC-1 monomers, indicating low MMP) and red fluorescence (JC-1 aggregates, indicating high MMP). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Detection of Reactive Oxygen Species (ROS)
This assay measures the intracellular accumulation of ROS.
-
Materials:
-
Treated and untreated MDA-MB-231 cells
-
Cell-permeable fluorescent probe (e.g., DCFDA, DHE)
-
Flow cytometer or fluorescence microplate reader
-
-
Procedure (using DCFDA):
-
Harvest and wash cells.
-
Resuspend cells in a suitable buffer.
-
Load the cells with DCFDA by incubating with the probe for 30-60 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Resuspend the cells in buffer or medium.
-
Measure the fluorescence intensity using a flow cytometer or microplate reader. An increase in fluorescence indicates an increase in ROS levels.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as members of the Bcl-2 family (e.g., Bcl-2, Bax) and caspases.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against target proteins (e.g., anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare total protein lysates from treated and untreated cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Conclusion
This compound demonstrates a clear pro-apoptotic effect in triple-negative breast cancer cells, primarily through the inhibition of the uPA/uPAR and EGFR signaling pathways, leading to mitochondrial dysfunction and oxidative stress. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in the field of oncology. Further studies are warranted to explore its efficacy in other cancer types and to fully elucidate the downstream effectors of its apoptotic activity.
References
- 1. The urokinase-system--role of cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitochondrial Activity Impairment by BC-11 Hydrobromide: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the currently available public information regarding the effects of BC-11 hydrobromide on mitochondrial function. The primary source of this information is a study by Longo et al. (2015). Detailed experimental protocols and extensive quantitative data are not fully available in the public domain. This guide, therefore, provides an overview based on the existing literature and general methodologies for the assays mentioned.
Introduction
This compound, a carbamimidothioic acid (4-boronophenyl) methyl ester hydrobromide, is recognized as a selective inhibitor of the urokinase-plasminogen activator (uPA).[1][2][3] Primarily investigated for its cytotoxic effects on cancer cells, particularly triple-negative breast cancer (TNBC) cell lines like MDA-MB-231, this compound has been shown to induce cell cycle perturbation.[1][4] At higher concentrations, its mechanism of action extends to the impairment of mitochondrial activity, induction of reactive oxygen species (ROS), and promotion of apoptosis. This technical guide consolidates the available data on the mitochondrial toxicity of this compound.
Effects on Mitochondrial Function
The principal study on this topic indicates that the mitochondrial effects of this compound are dose-dependent. The study on MDA-MB-231 breast cancer cells highlights a significant impact on mitochondrial activity at a concentration corresponding to the 72-hour 75% effective dose (ED75).
Quantitative Data Summary
Specific quantitative data from the primary research is limited in publicly accessible documents. The following table summarizes the reported effects at different concentrations.
| Concentration (72h Exposure) | Effect on Mitochondrial Transmembrane Potential (MMP) | Effect on Reactive Oxygen Species (ROS) Production |
| ED50 (117 µM) | No observed dissipation | No observed production |
| ED75 (250 µM) | Impairment of mitochondrial activity (dissipation implied) | Increased production |
Experimental Protocols
Detailed experimental protocols for the specific study on this compound are not available. However, based on the assays mentioned, the following are general methodologies that are likely to have been employed.
Assessment of Mitochondrial Metabolic State
A common method to assess the overall metabolic state of mitochondria is through the use of colorimetric assays like the MTT assay, which measures cellular metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 72 hours).
-
Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Mitochondrial Transmembrane Potential (MMP)
The dissipation of the mitochondrial membrane potential is a key indicator of mitochondrial dysfunction and an early event in apoptosis.
Principle: Fluorescent dyes like JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethyl-benzimidazolylcarbocyanine iodide) are commonly used. In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red. In cells with a low MMP, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of the MMP.
General Protocol:
-
Culture cells in appropriate plates or dishes.
-
Treat cells with this compound at the desired concentrations (e.g., 250 µM) and duration.
-
Incubate the cells with the JC-1 staining solution in the dark.
-
Wash the cells to remove the excess dye.
-
Analyze the fluorescence using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.
-
Quantify the ratio of red to green fluorescence to determine the change in MMP.
Detection of Reactive Oxygen Species (ROS)
Increased ROS production is a hallmark of mitochondrial stress and damage.
Principle: Cell-permeable dyes such as DCFDA (2′,7′-dichlorodihydrofluorescein diacetate) are used to detect intracellular ROS. Inside the cell, DCFDA is deacetylated to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent DCF (2′,7′-dichlorofluorescein).
General Protocol:
-
Plate cells and treat them with this compound as required.
-
Load the cells with DCFDA by incubating them with the dye.
-
Wash the cells to remove any unloaded dye.
-
Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).
-
The increase in fluorescence intensity correlates with the level of intracellular ROS.
Signaling Pathways and Mechanisms
The precise signaling pathway leading from this compound to mitochondrial impairment is not fully elucidated in the available literature. However, a plausible hypothesis can be formulated based on its known primary target and the observed downstream effects.
BC-11 is an inhibitor of the uPA system. The uPA and its receptor (uPAR) are known to interact with other cell surface receptors, including the Epidermal Growth Factor Receptor (EGFR). It is suggested that BC-11 may act by binding to the N-terminus of uPA, thereby affecting uPA- and EGFR-recognizing sites. Disruption of EGFR signaling can have numerous downstream consequences, including alterations in cell survival pathways that are closely linked to mitochondrial function. The observed mitochondrial impairment at high concentrations of BC-11 could be a secondary effect resulting from profound cellular stress induced by the primary inhibition of the uPA/EGFR axis, ultimately leading to apoptosis.
Visualizations
Experimental Workflow
References
- 1. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
BC-11 Hydrobromide: A Potential Modulator of the Urokinase Plasminogen Activator System in Neuroscience Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BC-11 hydrobromide is a selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease with well-documented roles in cancer progression. While direct research on this compound within the neuroscience field is nascent, the critical and multifaceted functions of its target, the uPA system, in the central nervous system (CNS) present a compelling case for its investigation as a novel research tool. The uPA system is intricately involved in key neurological processes, including synaptic plasticity, neuroinflammation, and cellular migration, and its dysregulation has been implicated in various neurological disorders. This technical guide provides a comprehensive overview of this compound, its known quantitative data, the pivotal roles of the uPA system in neuroscience, and detailed experimental protocols to facilitate the exploration of this compound's potential in neurological research.
This compound: Core Properties and Quantitative Data
This compound, chemically known as Carbamimidothioic acid (4-boronophenyl)methyl ester hydrobromide, is recognized for its inhibitory action against urokinase-type plasminogen activator.[1] Its primary characterization has been in the context of oncology, where it has been shown to decrease the viability of cancer cells.[1]
Quantitative Data
The following table summarizes the key quantitative data reported for this compound in non-neuronal contexts. These values provide a baseline for designing experiments to investigate its effects in neuroscience.
| Parameter | Value | Cell Line / System | Reference |
| IC50 (uPA inhibition) | 8.2 µM | Enzyme Assay | [1] |
| ED50 (Cell Viability) | 117 µM | MDA-MB-231 breast cancer cells | [2] |
The Urokinase Plasminogen Activator (uPA) System in the Central Nervous System
The uPA system, comprising uPA and its receptor (uPAR), is a pivotal regulator of extracellular matrix remodeling and is increasingly recognized for its significant roles in the CNS.[3] Its expression and activity are crucial for both physiological and pathological processes in the brain.
Role in Synaptic Plasticity and Neurorepair
The uPA system is a key modulator of synaptic structure and function. Following ischemic injury, neuronal uPA is released and binds to its receptor on astrocytes and neurons, initiating signaling cascades that promote neurorepair. This process is critical for the recovery of neurological function after events like stroke. The binding of uPA to uPAR can induce the reorganization of the actin cytoskeleton in dendritic spines and axons, contributing to the repair of injured synapses.
Involvement in Neuroinflammation
The uPA/uPAR system is also implicated in neuroinflammatory processes. Microglia, the resident immune cells of the brain, express uPAR, and its expression is upregulated in response to inflammatory stimuli. This suggests that the uPA system may play a role in modulating microglial activation and the subsequent inflammatory response in various CNS pathologies.
Connection to Neurodegenerative Diseases
Dysregulation of the uPA system has been linked to neurodegenerative disorders. For instance, in Alzheimer's disease, the uPA system may influence the proteolytic degradation of amyloid-β plaques. Furthermore, given its role in synaptic health and inflammation, targeting the uPA system could represent a therapeutic strategy for a range of neurodegenerative conditions.
Experimental Protocols
To facilitate the investigation of this compound in a neuroscience context, this section provides detailed protocols for assessing its biochemical and cellular effects.
Urokinase Activity Assay (Fluorometric)
This protocol is designed to quantify the inhibitory effect of this compound on uPA activity.
Materials:
-
Urokinase Assay Kit (e.g., Sigma-Aldrich MAK185 or Abcam ab174098)
-
This compound
-
96-well black plates with clear bottoms
-
Fluorescence microplate reader (Ex/Em = 350/450 nm)
-
Urokinase Assay Buffer
-
Urokinase Substrate (AMC-based)
-
Human Urokinase Standard
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to various concentrations in Urokinase Assay Buffer.
-
Standard Curve: Prepare a standard curve using the provided Human Urokinase standard.
-
Sample Preparation: In a 96-well plate, add a fixed amount of human urokinase to each well (except for the blank).
-
Inhibitor Addition: Add different concentrations of this compound to the wells containing urokinase. Include a vehicle control (buffer with the same concentration of solvent used for BC-11).
-
Substrate Addition: Initiate the reaction by adding the Urokinase Substrate to all wells.
-
Measurement: Immediately begin reading the fluorescence intensity at Ex/Em = 350/450 nm at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at room temperature.
-
Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT)
This protocol assesses the effect of this compound on the viability of neuronal or glial cell lines.
Materials:
-
Neuronal or glial cell line (e.g., SH-SY5Y, BV-2)
-
Cell culture medium and supplements
-
This compound
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Determine the ED50 value from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key concepts related to the uPA system and the experimental investigation of this compound.
uPA-Mediated Neurorepair Signaling Pathway
Caption: uPA signaling in neurorepair, initiating pathways in both neurons and astrocytes.
Experimental Workflow for this compound in Neuronal Cells
Caption: A logical workflow for investigating the effects of this compound on neuronal cells.
Conclusion and Future Directions
While this compound has been primarily investigated as a uPA inhibitor in the context of cancer, the extensive involvement of the uPA system in fundamental CNS processes suggests a promising, yet unexplored, avenue for its application in neuroscience research. By inhibiting uPA, this compound could serve as a valuable pharmacological tool to dissect the roles of the uPA system in synaptic plasticity, neuroinflammation, and the pathogenesis of neurodegenerative diseases. Future research should focus on validating the effects of this compound in neuronal and glial cell cultures, as well as in animal models of neurological disorders. Determining its blood-brain barrier permeability will also be a critical step in assessing its potential for in vivo studies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating such investigations.
References
An In-depth Technical Guide to Early-Stage Research on BC-11 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-11 hydrobromide, chemically known as Carbamimidothioic acid (4-boronophenyl) methyl ester hydrobromide, is a selective inhibitor of the urokinase-plasminogen activator (uPA).[1][2] Early-stage research has identified this compound as a compound with potential therapeutic applications, particularly in oncology. This document provides a comprehensive overview of the foundational preclinical research, detailing its mechanism of action, cytotoxicity, and the experimental protocols utilized in its initial characterization.
Core Compound Details
| Parameter | Value | Source |
| Full Chemical Name | Carbamimidothioic acid (4-boronophenyl) methyl ester hydrobromide | [1][2] |
| Molecular Weight | 290.97 g/mol | |
| Mechanism of Action | Selective urokinase (uPA) inhibitor |
Pharmacological Profile
This compound is characterized as a selective inhibitor of urokinase (uPA), a serine protease implicated in cancer cell migration and invasion. It has demonstrated no significant activity against eight other related enzymes, highlighting its specificity.
Quantitative Pharmacological Data
| Parameter | Cell Line | Value | Details | Source |
| IC50 | - | 8.2 µM | For urokinase (uPA) inhibition | |
| ED50 | MDA-MB231 | 117 µM | At 72 hours; cytotoxicity | |
| ED75 | MDA-MB231 | 250 µM | At 72 hours; cytotoxicity |
Mechanism of Action & Signaling Pathway
This compound exerts its effects by binding to the N-terminal fragment of uPA. This interaction is crucial as this region of uPA contains recognition sites for both the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR). By binding to this domain, this compound competitively inhibits the binding of uPA to its receptors, thereby disrupting the downstream signaling pathways that promote cell proliferation and survival. Co-treatment with the EGFR inhibitor PD153035 has been shown to potentiate the cytotoxic effects of BC-11, further implicating the EGFR pathway in its mechanism of action.
Caption: Mechanism of action of this compound.
Experimental Protocols
Synthesis of this compound
This compound, or Carbamimidothioic acid (4-boronophenyl)methyl ester hydrobromide, can be synthesized according to a known route or purchased from commercial suppliers like Tocris Biosciences. The synthesis involves the use of (Benzylsulfanyl)methanimidamide hydrobromide as a starting material.
Cell Culture
Triple-negative breast cancer cells (MDA-MB231) are cultured and maintained in appropriate media and conditions to ensure viability for experimentation.
Cytotoxicity Assays (MTT Assay)
-
Cell Seeding: Plate MDA-MB231 cells in 96-well plates at a suitable density.
-
Treatment: Expose cells to varying concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
Cell Cycle Analysis
-
Treatment: Treat MDA-MB231 cells with this compound at its ED50 concentration (117 µM) for 24 and 48 hours.
-
Harvest and Fixation: Harvest the cells and fix them in ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
At a concentration of 250 µM, BC-11 treatment led to an increased subG0 fraction, indicating a rise in damaged and fragmented cells.
Mitochondrial Activity and Reactive Oxygen Species (ROS) Production
-
Treatment: Expose MDA-MB231 cells to a higher concentration of this compound, such as the ED75 (250 µM).
-
Staining: Use specific fluorescent probes to stain for mitochondrial membrane potential (MMP) and reactive oxygen species (ROS).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify changes in MMP and ROS levels.
Treatment with 250 µM of BC-11 has been shown to double the number of mitochondria with dissipated MMP and lead to an enhanced production of ROS.
Experimental Workflow for Cytotoxicity and Mechanistic Studies
Caption: Workflow for in vitro evaluation of BC-11.
Conclusion
The early-stage research on this compound establishes it as a selective uPA inhibitor with significant cytotoxic effects on triple-negative breast cancer cells. The compound induces cell cycle perturbation and, at higher concentrations, impairs mitochondrial function and promotes apoptosis. The detailed experimental protocols and the elucidated mechanism of action provide a solid foundation for further preclinical and clinical development of this compound as a potential anti-cancer therapeutic.
References
- 1. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BC-11 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BC-11 hydrobromide is a selective, small-molecule inhibitor of the serine proteases urokinase-type plasminogen activator (uPA) and transmembrane protease, serine 2 (TMPRSS2).[1] It has demonstrated significant cytotoxic effects against triple-negative breast cancer (TNBC) cells by inducing cell cycle perturbation, mitochondrial dysfunction, and apoptosis.[2][3][4] These application notes provide a comprehensive overview of the experimental protocols for evaluating the in vitro efficacy of this compound, serving as a valuable resource for researchers in oncology and drug development.
Introduction
Urokinase-type plasminogen activator (uPA) is a key enzyme involved in cancer progression, invasion, and metastasis. Its overexpression is correlated with poor prognosis in several cancers, including breast cancer. This compound has emerged as a promising therapeutic candidate due to its selective inhibition of uPA.[5] This document outlines detailed protocols for assessing the biological effects of this compound on cancer cells, with a specific focus on the MDA-MB-231 human breast cancer cell line.
Data Presentation
The following tables summarize the key quantitative data regarding the efficacy of this compound.
Table 1: Inhibitory and Cytotoxic Efficacy of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | Urokinase (uPA) | 8.2 µM | |
| ED₅₀ (72h) | MDA-MB-231 cells | 117 µM | |
| ED₇₅ (72h) | MDA-MB-231 cells | 250 µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and the general experimental workflow for its in vitro evaluation.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.5%).
Cell Viability Assessment (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of MDA-MB-231 cells.
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 400 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the ED₅₀ value using appropriate software.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with this compound at the desired concentrations (e.g., ED₅₀ and ED₇₅) for 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells as described above. Wash with PBS and fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases) using a flow cytometer.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is to detect changes in the expression of key apoptosis-related proteins.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein loading.
Urokinase Activity Assay
This protocol measures the inhibitory effect of this compound on uPA activity.
-
Assay Principle: Utilize a commercially available urokinase activity assay kit, which typically employs a fluorogenic or chromogenic substrate for uPA.
-
Reagent Preparation: Prepare reagents, including the uPA enzyme, substrate, and this compound at various concentrations, according to the kit's instructions.
-
Inhibition Assay: In a 96-well plate, combine the uPA enzyme with different concentrations of this compound and incubate for a pre-determined time.
-
Substrate Addition: Initiate the enzymatic reaction by adding the uPA substrate.
-
Signal Measurement: Measure the fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Xenograft Model (Adapted Protocol)
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of breast cancer.
-
Cell Implantation: Subcutaneously inject MDA-MB-231 cells mixed with Matrigel into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (route and dose to be optimized) and a vehicle control.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Conclusion
The protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound. These methodologies will enable researchers to further investigate its mechanism of action and potential as a therapeutic agent for triple-negative breast cancer and other malignancies characterized by uPA overexpression.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. MDA-MB-231 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 3. altogenlabs.com [altogenlabs.com]
- 4. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]
Application Notes and Protocols for MTT Assay with BC-11 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of BC-11 hydrobromide on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document includes the mechanism of action of this compound, a comprehensive experimental protocol, and data presentation guidelines.
Introduction
This compound is a selective inhibitor of the urokinase-type plasminogen activator (uPA)[1]. The uPA system is implicated in various pathological processes, including tumor invasion and metastasis[2]. By inhibiting uPA, this compound can interfere with these processes and induce cytotoxicity in cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, a process primarily carried out by mitochondrial dehydrogenases[3]. The amount of formazan produced is proportional to the number of viable cells.
Mechanism of Action of this compound
This compound selectively inhibits urokinase (uPA) with an IC50 of 8.2 μM[1]. uPA binds to its receptor (uPAR) on the cell surface, initiating a proteolytic cascade that leads to the conversion of plasminogen to plasmin. Plasmin, in turn, can degrade components of the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis[2].
Beyond its role in proteolysis, the uPA/uPAR complex also activates intracellular signaling pathways that promote cell proliferation, survival, and migration. There is significant crosstalk between the uPA/uPAR system and the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The binding of uPA to uPAR can lead to the transactivation of EGFR and the subsequent activation of downstream pathways such as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways. This compound exerts its cytotoxic effects by binding to the N-terminus of uPA, thereby preventing its interaction with uPAR and abrogating the subsequent growth-sustaining signals. At higher concentrations, this compound has been shown to impair mitochondrial activity and induce the production of reactive oxygen species (ROS), leading to apoptosis.
Experimental Protocols
Materials
-
This compound (Tocris Bioscience or other reputable supplier)
-
Cancer cell line of interest (e.g., MDA-MB-231 triple-negative breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Cell Seeding
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, count them using a hemocytometer or automated cell counter, and resuspend them in complete culture medium to the desired density.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
Treatment with this compound
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Based on previous studies with MDA-MB-231 cells, a concentration range of 10 µM to 500 µM is a reasonable starting point. The reported ED50 for this compound in MDA-MB-231 cells after 72 hours of exposure is 117 µM, and the ED75 is 250 µM.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve BC-11) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. A 72-hour incubation has been shown to be effective for this compound.
MTT Assay
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Data Presentation
Summarize the quantitative data in a clearly structured table for easy comparison.
| Concentration of BC-11 (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 100 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| 117 (ED50) | |||
| 250 (ED75) | |||
| 500 |
Visualizations
Experimental Workflow
Signaling Pathway of this compound
References
Application Notes and Protocols for Flow Cytometry Analysis Following BC-11 Hydrobromide Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
BC-11 hydrobromide is a selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor invasion, metastasis, and cell proliferation.[1][2] This document provides detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment, with a focus on a triple-negative breast cancer cell line, MDA-MB-231, as a model system. The provided methodologies will guide researchers in assessing cell cycle distribution, apoptosis induction, mitochondrial membrane potential, and reactive oxygen species (ROS) production.
Data Presentation
The cytotoxic effects of this compound on MDA-MB-231 cells have been quantified, demonstrating a dose-dependent reduction in cell viability.[3][4] The half-maximal effective dose (ED50) after 72 hours of treatment was determined to be 117 µM, while the concentration causing 75% reduction in viability (ED75) was 250 µM. These concentrations are critical for designing experiments to evaluate the compound's biological activity.
Table 1: Cytotoxicity of this compound on MDA-MB-231 Cells after 72h Treatment
| Parameter | Concentration (µM) |
| ED50 | 117 |
| ED75 | 250 |
Data sourced from studies on triple-negative MDA-MB231 breast cancer cells.
Treatment with this compound has been shown to induce perturbations in the cell cycle of MDA-MB-231 cells. A notable decrease in the G0/G1 phase population and an increase in the S phase population were observed after 72 hours of exposure to the ED50 concentration. At the higher ED75 concentration, a further decrease in the G0/G1 phase was recorded, alongside an increase in the sub-G0 fraction, indicative of apoptotic cells.
Table 2: Effect of this compound on Cell Cycle Distribution of MDA-MB-231 Cells after 72h Treatment
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in Sub-G0 Phase |
| Control | 45.09 | 22.90 | Not Reported |
| BC-11 (117 µM) | 28.50 | Not Reported | Not Reported |
| Control | 24.63 | Not Reported | 37.63 |
| BC-11 (250 µM) | 9.69 | Not Reported | 64.64 |
Data represents the percentage of cells in each phase of the cell cycle as determined by flow cytometry.
At the ED75 concentration, this compound treatment also leads to mitochondrial dysfunction and oxidative stress.
Table 3: Mitochondrial Activity and ROS Production in MDA-MB-231 Cells after 72h Treatment with 250 µM this compound
| Parameter | % of Cells (Control) | % of Cells (BC-11 Treated) |
| Cells with Dissipated Mitochondrial Membrane Potential | 2.71 | 11.32 |
| Cells with Enhanced Reactive Oxygen Species (ROS) Production | 0.33 | 5.31 |
Data obtained from flow cytometric analysis of mitochondrial membrane potential and ROS levels.
Experimental Protocols
Detailed protocols for the flow cytometric analysis of key cellular parameters following this compound treatment are provided below.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol enables the analysis of cell cycle distribution based on DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed MDA-MB-231 cells at a density of 1 x 10^6 cells per well in a 6-well plate and treat with desired concentrations of this compound (e.g., 117 µM and 250 µM) or vehicle control for 72 hours.
-
Harvest cells by trypsinization and collect by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 300 x g for 5 minutes and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Treat MDA-MB-231 cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate gating to differentiate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green to red. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Materials:
-
JC-1 Dye
-
DMSO
-
Cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Treat MDA-MB-231 cells with this compound.
-
Prepare a 5 µg/mL working solution of JC-1 in pre-warmed cell culture medium.
-
Resuspend the harvested cells in the JC-1 working solution and incubate at 37°C for 15-30 minutes in a CO2 incubator.
-
Wash the cells twice with PBS.
-
Resuspend the cells in 500 µL of PBS for analysis.
-
Analyze the samples on a flow cytometer, detecting the fluorescence of JC-1 monomers (green, ~529 nm) and aggregates (red, ~590 nm).
-
Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
DCFH-DA
-
DMSO
-
Serum-free cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Treat MDA-MB-231 cells with this compound.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Resuspend the harvested cells in the DCFH-DA working solution.
-
Incubate the cells at 37°C for 30 minutes in the dark.
-
Wash the cells twice with PBS.
-
Resuspend the cells in 500 µL of PBS for analysis.
-
Analyze the samples on a flow cytometer, measuring the green fluorescence of DCF (excitation ~488 nm, emission ~525 nm).
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Signaling Pathways and Visualizations
This compound's primary target, uPA, and its receptor, uPAR, are known to modulate signaling pathways that regulate cell proliferation and apoptosis. Inhibition of the uPA/uPAR system can lead to the activation of caspase-mediated apoptosis. The following diagrams illustrate a potential signaling pathway affected by this compound and the general workflow for its analysis.
Caption: uPA/uPAR signaling pathway leading to apoptosis inhibition and its disruption by BC-11.
Caption: Experimental workflow for flow cytometry analysis of this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. The urokinase-system--role of cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BC-11 Hydrobromide for In Vitro Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-11 hydrobromide is a synthetic small molecule inhibitor of the urokinase-plasminogen activator (uPA), a serine protease critically involved in tumor progression, invasion, and metastasis.[1][2] By targeting uPA, this compound presents a promising avenue for the development of novel anticancer therapeutics, particularly for aggressive cancers such as triple-negative breast cancer (TNBC).[3][4] These application notes provide detailed protocols for investigating the in vitro anticancer effects of this compound, focusing on its impact on cell viability, apoptosis, cell cycle progression, and relevant signaling pathways.
Mechanism of Action
This compound is a selective inhibitor of urokinase (uPA), with a reported IC50 of 8.2 μM.[2] uPA is a key component of the plasminogen activation system, which plays a crucial role in the degradation of the extracellular matrix (ECM), a process essential for cancer cell invasion and metastasis. The binding of uPA to its receptor (uPAR) on the cancer cell surface localizes proteolytic activity, facilitating tissue remodeling and cell migration.
Furthermore, the uPA/uPAR system can engage with other cell surface receptors, including the Epidermal Growth Factor Receptor (EGFR), to activate downstream signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt and Ras/ERK pathways. This compound has been shown to exert its cytotoxic effects by binding to the N-terminus of uPA, thereby preventing its interaction with uPAR and subsequent downstream signaling.
Data Presentation
The following tables summarize the quantitative data available for this compound in in vitro cancer studies.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 / ED50 | Cell Line / System | Reference |
| uPA | Enzymatic Assay | 8.2 µM | Purified Enzyme | |
| Cell Viability | MTT Assay (72h) | 117 µM (ED50) | MDA-MB-231 |
Table 2: Cytotoxic and Apoptotic Effects of this compound on MDA-MB-231 Cells
| Parameter | Concentration | Treatment Time | Effect | Reference |
| Cell Cycle | 117 µM (ED50) | 72h | Decrease in G0/G1 phase, Increase in S phase | |
| Apoptosis | 117 µM (ED50) | 72h | No significant apoptosis induction | |
| Apoptosis | 250 µM (ED75) | 72h | Promotion of apoptosis | |
| Mitochondrial Activity | 250 µM (ED75) | 72h | Impaired mitochondrial activity | |
| Reactive Oxygen Species (ROS) | 250 µM (ED75) | 72h | Increased ROS production |
Experimental Protocols
Herein are detailed protocols for key in vitro experiments to assess the anticancer effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 150, 200, 250 µM).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle-only wells as a control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 117 µM and 250 µM for MDA-MB-231) for the indicated time (e.g., 72 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 117 µM for MDA-MB-231) for the desired time (e.g., 72 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Protocol 4: Western Blot Analysis of uPA and EGFR Signaling Pathways
This protocol details the investigation of protein expression changes in key signaling pathways upon treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound as described in previous protocols.
-
Lyse the cells and quantify the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Suggested Dilution | Supplier (Example) |
| uPA | 1:1000 | Santa Cruz Biotechnology |
| uPAR | 1:1000 | R&D Systems |
| EGFR | 1:1000 | Cell Signaling Technology |
| p-EGFR (Tyr1068) | 1:1000 | Cell Signaling Technology |
| Akt | 1:1000 | Cell Signaling Technology |
| p-Akt (Ser473) | 1:1000 | Cell Signaling Technology |
| ERK1/2 | 1:1000 | Cell Signaling Technology |
| p-ERK1/2 (Thr202/Tyr204) | 1:1000 | Cell Signaling Technology |
| β-Actin (Loading Control) | 1:5000 | Sigma-Aldrich |
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow.
References
Application Notes and Protocols: BC-11 Hydrobromide and EGFR Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to targeted therapies remains a significant hurdle in oncology. Epidermal Growth Factor Receptor (EGFR) inhibitors, while effective in specific cancer subtypes, often face acquired resistance through various mechanisms. A promising strategy to overcome this is combination therapy, which targets parallel or downstream signaling pathways. This document outlines the preclinical rationale and provides detailed protocols for investigating the combination of BC-11 hydrobromide, a urokinase-plasminogen activator (uPA) inhibitor, with a representative EGFR inhibitor.
This compound selectively inhibits uPA, a serine protease critically involved in tumor invasion and metastasis. The uPA system, particularly its receptor (uPAR), has been shown to engage in significant crosstalk with the EGFR signaling pathway. This interaction provides a strong basis for exploring the synergistic anti-cancer effects of dual inhibition. Preclinical evidence suggests that the cytotoxicity of this compound is potentiated when used in combination with an EGFR inhibitor in triple-negative breast cancer cells.
These application notes provide a framework for researchers to explore this promising combination therapy, offering detailed experimental protocols and the scientific basis for their design.
Data Presentation
While comprehensive quantitative data for the specific combination of this compound and an EGFR inhibitor is limited in publicly available literature, the following tables summarize the known data for each compound as a single agent in the MDA-MB-231 triple-negative breast cancer cell line.
Table 1: Single-Agent Activity of this compound in MDA-MB-231 Cells
| Parameter | Value | Cell Line | Duration | Reference |
| ED50 | 117 µM | MDA-MB-231 | 72 h | [1] |
| ED75 | 250 µM | MDA-MB-231 | 72 h | [1] |
| IC50 (uPA) | 8.2 µM | N/A (Enzymatic Assay) | N/A | [2] |
Table 2: Representative Single-Agent Activity of EGFR Inhibitors in MDA-MB-231 Cells
| Compound | Parameter | Value | Cell Line | Duration | Reference |
| Gefitinib | IC50 (Viability) | 14 µM | MDA-MB-231 | Not Specified | |
| Erlotinib | IC50 (Viability) | > 20 µM | MDA-MB-231 | 72 h | |
| PD153035 | Potentiation | Qualitative | MDA-MB-231 | Not Specified |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the theoretical basis and a general workflow for investigating the combination of this compound and an EGFR inhibitor.
References
Application Notes and Protocols for BC-11 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of BC-11 hydrobromide in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and water. Additionally, standardized protocols for solubility determination and a diagram of the compound's known signaling pathway are included to facilitate its use in research and drug development.
I. This compound Overview
This compound is a selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer cell invasion and metastasis.[1][2] It has been shown to decrease the viability of cancer cells, such as the triple-negative MDA-MB231 breast cancer cell line, and to induce apoptosis at higher concentrations.[3][4] Its inhibitory action on uPA makes it a compound of interest in cancer research.
II. Solubility Data
The solubility of this compound in DMSO and water is summarized in the table below. This data is crucial for the preparation of stock solutions and for designing experiments in various biological assays.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Special Conditions |
| DMSO | 100 mM | 29.1 mg/mL | - |
| Water | 20 mM | 5.82 mg/mL | Gentle warming |
Note: The molecular weight of this compound is 290.97 g/mol .
III. Experimental Protocols
The following are general protocols for determining the thermodynamic and kinetic solubility of a compound like this compound. These methods can be adapted for specific experimental needs.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Deionized or distilled water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Calibrated analytical standard of this compound
Procedure:
-
Add an excess amount of solid this compound to separate microcentrifuge tubes for each solvent (DMSO and water).
-
Add a defined volume of the respective solvent (e.g., 1 mL) to each tube.
-
For solubility in water, gentle warming can be applied as indicated by the solubility data.
-
Securely cap the tubes and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Dilute the filtered solution with an appropriate mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by HPLC or LC-MS.
Data Analysis:
-
Generate a standard curve using the calibrated analytical standard of this compound.
-
Quantify the concentration of this compound in the diluted samples by comparing their peak areas to the standard curve.
-
Calculate the original solubility in DMSO and water by applying the dilution factor.
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
This protocol assesses the solubility of this compound from a DMSO stock solution into an aqueous buffer, which is often relevant for screening assays.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM or 100 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
96-well microplate (UV-transparent for analysis)
-
Multichannel pipette or automated liquid handler
-
Plate shaker
-
Microplate reader (nephelometer or spectrophotometer)
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add the aqueous buffer to each well (e.g., 198 µL).
-
Add a small volume of the this compound DMSO stock solution to the wells to achieve the desired final concentrations (e.g., 2 µL of a 10 mM stock for a final concentration of 100 µM).
-
Mix the contents of the wells thoroughly using a plate shaker for 1-2 minutes.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a spectrophotometer.
Data Analysis:
-
Compare the turbidity or absorbance of the test compound wells to a blank well containing the buffer and the same concentration of DMSO.
-
A significant increase in turbidity or absorbance indicates precipitation and poor kinetic solubility at that concentration.
IV. Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
This compound is a selective inhibitor of urokinase-type plasminogen activator (uPA). The uPA system is involved in various physiological and pathological processes, including cancer cell invasion and metastasis. The diagram below illustrates the inhibitory action of BC-11 on the uPA signaling pathway.
References
- 1. BC 11 hydrobromide | Urokinase Inhibitors: R&D Systems [rndsystems.com]
- 2. BC-11 (hydrobromide) | CAS 443776-49-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BC-11 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended storage conditions for the effective use of BC-11 hydrobromide, a selective inhibitor of urokinase-type plasminogen activator (uPA), in a research setting.
Product Information
Chemical Name: (4-((carbamimidoylthio)methyl)phenyl)boronic acid hydrobromide
Molecular Formula: C₈H₁₁BN₂O₂S·HBr
Molecular Weight: 290.97 g/mol
CAS Number: 443776-49-6
Mechanism of Action: this compound is a selective inhibitor of urokinase (uPA), a serine protease that plays a critical role in the activation of plasminogen to plasmin.[1] By inhibiting uPA, BC-11 can modulate processes such as fibrinolysis, cell migration, and invasion, which are implicated in various physiological and pathological conditions, including cancer metastasis.
Recommended Storage Conditions
Proper storage of this compound is crucial to maintain its stability and activity. The following conditions are recommended based on commercially available product data sheets.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Long-term | Store in a tightly sealed container, protected from moisture and light.[1][2][3] |
| Stock Solution | -80°C | Up to 6 months | Prepare stock solutions in a suitable solvent such as DMSO. Aliquot to avoid repeated freeze-thaw cycles.[4] |
| Stock Solution | -20°C | Up to 1 month | For shorter-term storage, aliquoted stock solutions can be kept at -20°C. Avoid repeated freeze-thaw cycles. |
Preparation of Stock Solutions
This compound is soluble in dimethyl sulfoxide (DMSO) and water. For most in vitro applications, a stock solution in DMSO is recommended.
| Solvent | Maximum Concentration | Preparation Notes |
| DMSO | 100 mM | Dissolves readily to form a clear solution. |
| Water | 20 mM | Gentle warming may be required to fully dissolve the compound. |
Protocol for a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.91 mg of the compound.
-
Add the appropriate volume of sterile DMSO to the vial.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Signaling Pathway
This compound exerts its effects by inhibiting the urokinase-type plasminogen activator (uPA) signaling pathway. This pathway is a key regulator of extracellular matrix degradation, cell migration, and invasion, particularly in the context of cancer.
Caption: uPA Signaling Pathway Inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on the effect of BC-11 on MDA-MB231 triple-negative breast cancer cells.
Objective: To determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
MDA-MB231 cells (or other cancer cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 1 µM to 500 µM. Include a vehicle control (DMSO at the highest concentration used for the dilutions).
-
Remove the medium from the wells and add 100 µL of the prepared BC-11 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Expected Results: A dose-dependent decrease in cell viability is expected with increasing concentrations of this compound. The half-maximal effective dose (ED₅₀) can be calculated from the dose-response curve. For MDA-MB231 cells, an ED₅₀ of approximately 117 µM has been reported after 72 hours of treatment.
Urokinase Activity Assay (Chromogenic)
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of urokinase.
Materials:
-
Human urokinase
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl, pH 8.8)
-
This compound
-
96-well plate
-
Microplate reader
Protocol:
-
Prepare a solution of human urokinase in assay buffer.
-
Prepare various concentrations of this compound in assay buffer.
-
In a 96-well plate, add the urokinase solution to each well.
-
Add the different concentrations of this compound to the wells. Include a control well with assay buffer instead of the inhibitor.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Prepare the chromogenic substrate solution according to the manufacturer's instructions.
-
Add the substrate to each well to start the reaction.
-
Immediately measure the absorbance at 405 nm kinetically for 10-30 minutes at 37°C using a microplate reader.
-
The rate of substrate cleavage is proportional to the uPA activity. Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the urokinase activity.
Expected Results: this compound is expected to inhibit uPA activity in a dose-dependent manner. The reported IC₅₀ value for this compound is 8.2 µM.
In Vitro Clot Lysis Assay
Objective: To assess the effect of this compound on the lysis of a plasma clot.
Materials:
-
Citrated human plasma
-
Thrombin
-
Calcium chloride (CaCl₂)
-
Tissue plasminogen activator (tPA)
-
This compound
-
96-well plate
-
Microplate reader
Protocol:
-
In a 96-well plate, add citrated plasma to each well.
-
Add different concentrations of this compound or vehicle control to the plasma.
-
To initiate clot formation, add a solution containing thrombin and CaCl₂ to each well.
-
Simultaneously, add tPA to induce fibrinolysis.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the optical density (OD) at 405 nm every minute for a period of 2-4 hours. The OD will increase as the clot forms and decrease as it lyses.
-
Plot the OD values over time. The clot lysis time is typically defined as the time from the peak turbidity to 50% lysis.
-
Compare the clot lysis times in the presence of different concentrations of this compound to the control.
Expected Results: As an inhibitor of uPA, which is involved in fibrinolysis, this compound is expected to delay clot lysis in a dose-dependent manner.
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To evaluate the effect of this compound on the collective migration of a cell monolayer.
Materials:
-
Adherent cell line (e.g., MDA-MB231)
-
Complete growth medium
-
Low-serum medium (e.g., 1% FBS)
-
This compound
-
6- or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a 6- or 12-well plate and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch or "wound" in the center of the monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with low-serum medium containing different concentrations of this compound or a vehicle control. Low serum is used to minimize cell proliferation.
-
Place the plate on a microscope stage and capture images of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same field at regular intervals (e.g., every 6, 12, and 24 hours).
-
Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial wound area.
Expected Results: this compound, by inhibiting uPA-mediated processes, is expected to reduce the rate of wound closure compared to the control.
References
Troubleshooting & Optimization
Technical Support Center: BC-11 Hydrobromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BC-11 hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[1] For aqueous solutions, gentle warming is recommended to achieve higher concentrations.[1]
Q2: I'm having trouble dissolving this compound in water. What should I do?
A2: If you are experiencing difficulty dissolving this compound in water, you can try gentle heating, such as in a 37°C water bath, and sonication in an ultrasonic bath.[2] These methods can help break down solute particles and increase the rate of dissolution. Ensure you are not exceeding the maximum solubility limit in water, which is approximately 20 mM or 5.82 mg/mL.
Q3: Can I heat the solution to aid dissolution?
A3: Yes, gentle warming is recommended, particularly for aqueous solutions. Heating the solution to 37°C can help increase solubility. However, be cautious with excessive heat as it could potentially degrade the compound.
Q4: My this compound precipitated out of the solution after being dissolved. What could be the cause?
A4: Unexpected precipitation can occur for several reasons. A common cause is a decrease in temperature, which can lower the solubility of the compound. Another potential reason could be a change in the pH of the solution, especially for a hydrobromide salt. Evaporation of the solvent, which increases the concentration of the compound beyond its solubility limit, can also lead to precipitation.
Q5: What is the impact of pH on the solubility of this compound?
A5: As a hydrobromide salt of a weakly basic compound, the solubility of this compound can be pH-dependent. In aqueous solutions, the pH can influence the equilibrium between the salt form and the free base, which may have different solubilities. For amine hydrochlorides, which are similar salts, adjusting the pH can be a strategy to enhance solubility.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 | 29.1 | |
| Water | 20 | 5.82 | With gentle warming |
Troubleshooting Guide
If you are encountering issues with dissolving this compound, follow the steps outlined in the flowchart below.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Determine the required mass of this compound using its molecular weight (290.97 g/mol ). For example, to prepare 1 mL of a 100 mM stock solution, you would need 29.1 mg of the compound.
-
Accurately weigh the calculated mass of this compound and place it into a sterile vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the mixture thoroughly until the compound is completely dissolved. A clear solution should be obtained.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a 20 mM Stock Solution in Water
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., cell culture grade)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Water bath or heat block set to 37°C
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the appropriate amount of this compound. For 1 mL of a 20 mM stock solution, you will need 5.82 mg.
-
Transfer the powder to a sterile conical tube.
-
Add the required volume of sterile water.
-
Vortex the tube vigorously for 30-60 seconds.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes. Periodically vortex the tube during incubation.
-
If solids persist, place the tube in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, visually confirm that the solution is clear.
-
It is recommended to prepare aqueous solutions fresh for each experiment. If storage is necessary, aliquot and store at -20°C, though be aware of potential precipitation upon thawing.
Mechanism of Action
This compound is a selective inhibitor of the urokinase-type plasminogen activator (uPA). The diagram below illustrates the simplified signaling pathway and the point of inhibition by BC-11.
Caption: Simplified uPA signaling pathway and inhibition by BC-11.
References
Optimizing BC-11 hydrobromide concentration for cytotoxicity
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of BC-11 hydrobromide for cytotoxicity experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guide
Encountering variability or unexpected results in your cytotoxicity assays is a common challenge. This guide provides a structured approach to identifying and resolving potential issues.
| Problem | Possible Cause | Troubleshooting Tip |
| High variability between replicate wells | Uneven Cell Seeding: Inconsistent cell numbers across wells. | Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.[1] |
| Edge Effects: Evaporation in the outer wells of a multi-well plate can concentrate media components and the test compound. | To minimize edge effects, avoid using the outer wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or sterile water.[1][2] | |
| Pipetting Errors: Inaccurate or inconsistent pipetting of cells or compound. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique. | |
| Lower than expected cytotoxicity | Suboptimal Compound Concentration: The concentration range of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory range. |
| Incorrect Incubation Time: The duration of exposure to this compound may be insufficient to induce a cytotoxic response. | Test different incubation times (e.g., 24, 48, and 72 hours) to identify the optimal duration for your cell line.[3] | |
| Cell Line Resistance: The target cell line may be inherently resistant to the cytotoxic effects of this compound. | Research the specific cell line's sensitivity to uPA inhibitors or EGFR pathway inhibitors. Consider using a positive control compound known to be effective in that cell line. | |
| Higher than expected cytotoxicity | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. | Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a vehicle control (cells treated with the solvent alone).[1] |
| Compound Instability: this compound may be unstable in the culture medium, leading to degradation into more toxic byproducts. | Prepare fresh dilutions of this compound for each experiment. | |
| Inconsistent IC50 values | Variable Cell Density: The initial cell seeding density can influence the apparent IC50 value. | Optimize and standardize the cell seeding density for your assays. |
| Different Assay Readout Times: IC50 values are time-dependent; values will differ depending on when the assay is read. | Consistently use the same incubation time point for IC50 determination in all related experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the urokinase-plasminogen activator (uPA). It exerts its cytotoxic effects by binding to the N-terminal region of uPA, which is crucial for its interaction with the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR). By blocking these interactions, this compound disrupts downstream signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt and Ras/ERK pathways.
Q2: What is a typical effective concentration for this compound in cytotoxicity assays?
A2: The effective concentration of this compound is cell line and time-dependent. For the triple-negative breast cancer cell line MDA-MB-231, a 72-hour exposure resulted in a half-maximal effective concentration (ED50 or IC50) of 117 µM. A higher concentration of 250 µM (ED75) induced more pronounced cytotoxic effects, including apoptosis and mitochondrial dysfunction. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, refer to the product datasheet for the molecular weight. For a product with a molecular weight of 290.97 g/mol , dissolving 1 mg in 3.44 mL of a suitable solvent will yield a 1 mM stock solution. It is advisable to prepare fresh dilutions from the stock for each experiment to ensure compound stability.
Q4: What are the key controls to include in a cytotoxicity experiment with this compound?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This helps to distinguish the effect of the compound from any solvent-induced toxicity.
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Positive Control: A compound known to induce cytotoxicity in your cell line of interest (e.g., doxorubicin for MDA-MB231 cells).
Quantitative Data Summary
The following table summarizes the reported cytotoxic concentrations of this compound on the MDA-MB-231 human breast cancer cell line.
| Cell Line | Treatment Duration | IC50 / ED50 | ED75 | Reference |
| MDA-MB-231 | 72 hours | 117 µM | 250 µM |
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a detailed methodology for assessing the cytotoxic effect of this compound on an adherent cancer cell line.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in their exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,500 cells/well for MDA-MB-231) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle and untreated controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Correct for background by subtracting the absorbance of a blank well (medium and MTT reagent only).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow for a cytotoxicity assay using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing BC-11 hydrobromide degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of BC-11 hydrobromide in experimental settings. Our troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues related to the stability and integrity of this compound, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a small molecule inhibitor with dual activity. It is a selective inhibitor of urokinase-type plasminogen activator (uPA) and Transmembrane Protease, Serine 2 (TMPRSS2).[1][2] Its primary applications are in cancer research, particularly in studies involving triple-negative breast cancer cells (MDA-MB231), and in virology research, specifically in inhibiting the entry of viruses like SARS-CoV-2 into host cells.[1][2][3]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
Proper storage is critical to prevent degradation. For the solid powder, storage at -20°C is recommended. Stock solutions should be aliquoted and stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles.
Q3: What are the best solvents for preparing this compound stock solutions?
This compound is soluble in DMSO up to 100 mM and in water up to 20 mM, though gentle warming may be required for aqueous solutions. The choice of solvent will depend on the specific requirements of your experiment and downstream applications.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.
This is a common issue that can often be traced back to compound degradation. The two primary functional groups in this compound, the phenylboronic acid and the thiouronium salt, are susceptible to specific degradation pathways.
Potential Cause 1: Hydrolysis of the Boronic Acid Moiety
The boronic acid group is prone to hydrolysis, especially under non-optimal pH conditions. This hydrolytic degradation can lead to a loss of inhibitory activity.
-
Recommendation: Maintain a slightly acidic to neutral pH for your experimental buffers. The stability of boronic acids is pH-dependent, and deviating from the optimal range can accelerate degradation.
Potential Cause 2: Oxidation of the Boronic Acid Moiety
Boronic acids can be oxidized, leading to inactive byproducts. This is a significant concern, especially when experiments are conducted at physiological pH.
-
Recommendation: Whenever possible, use deoxygenated solvents and prepare solutions under an inert atmosphere (e.g., nitrogen or argon). If oxidative degradation is suspected, consider the addition of antioxidants, but verify their compatibility with your assay system first.
Potential Cause 3: Hydrolysis of the Thiouronium Salt
The thiouronium salt moiety can undergo hydrolysis, particularly in basic conditions.
-
Recommendation: Avoid strongly basic buffers (pH > 8). If your experimental design requires a basic pH, prepare fresh solutions of this compound immediately before use and minimize the incubation time.
Issue 2: Precipitation of this compound in aqueous buffers.
This compound has limited solubility in water. Precipitation can lead to inaccurate concentrations and unreliable experimental results.
-
Recommendation 1: When preparing aqueous solutions, gentle warming can aid dissolution.
-
Recommendation 2: For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is low and compatible with your cells.
-
Recommendation 3: If using water as the solvent for a stock solution, it is recommended to filter-sterilize the working solution using a 0.22 µm filter before use.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 29.1 | 100 | - |
| Water | 5.82 | 20 | Gentle warming may be required. |
Data sourced from Tocris Bioscience.
Table 2: Inhibitory Activity of this compound
| Target | IC₅₀ | Assay Conditions |
| uPA | 8.2 µM | In vitro enzymatic assay |
| TMPRSS2 | 1.44 µM | In vitro enzymatic assay |
Data sourced from Tocris Bioscience and other research articles.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (100 mM in DMSO):
-
Weigh out the required amount of this compound powder (MW: 290.97 g/mol ).
-
Add the appropriate volume of sterile DMSO to achieve a 100 mM concentration.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term use or -80°C for long-term storage.
-
-
Working Solution (for Cell Culture):
-
Thaw an aliquot of the 100 mM DMSO stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock to 1 mL of medium.
-
Mix thoroughly by gentle pipetting.
-
Use the working solution immediately.
-
Protocol 2: Cell Viability Assay (MTT) with MDA-MB-231 Cells
-
Cell Seeding:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound working solution in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Experimental workflow and potential degradation points for this compound.
Caption: Troubleshooting flowchart for this compound experiments.
References
Unexpected cytotoxic effects of BC-11 hydrobromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BC-11 hydrobromide. The information addresses potential issues and unexpected cytotoxic effects that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's cytotoxicity?
A1: this compound is a selective urokinase-plasminogen activator (uPA) inhibitor.[1] Its cytotoxic effects, particularly on triple-negative breast cancer cells like MDA-MB231, are primarily due to its ability to bind to the N-terminal fragment of uPA. This binding interferes with the interaction between uPA and its receptor (uPAR), as well as the epidermal growth factor receptor (EGFR), thereby disrupting downstream signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt and Ras/ERK pathways.[2]
Q2: We are observing cytotoxicity with this compound, but at our expected effective concentration, we are not seeing significant apoptosis. Is this normal?
A2: Yes, this is a known dose-dependent effect of this compound. At its half-maximal effective dose (ED50) of approximately 117 μM in MDA-MB231 cells, the primary cytotoxic effect is a perturbation of the cell cycle.[2][3][4] Significant induction of apoptosis, along with impairment of mitochondrial activity and production of reactive oxygen species (ROS), is typically observed at higher concentrations, such as the ED75 (approximately 250 μM).
Q3: Our results show that co-treatment with an EGFR inhibitor potentiates the cytotoxic effects of this compound. Why does this happen?
A3: The potentiation of this compound's cytotoxicity by an EGFR inhibitor, such as PD153035, is due to the compound's mechanism of action. BC-11 competes for binding at a site on uPA that is also recognized by the EGFR. By simultaneously inhibiting both uPA and EGFR signaling, the growth and survival-promoting signals to the cancer cells are more effectively abrogated, leading to a synergistic or additive cytotoxic effect.
Q4: We have observed an increase in reactive oxygen species (ROS) in our cell cultures treated with this compound. What is the likely source of this ROS?
A4: The increase in ROS is a downstream effect of this compound, typically seen at higher concentrations (e.g., 250 μM in MDA-MB231 cells). This is linked to the impairment of mitochondrial activity. This compound can lead to mitochondrial defense failure, causing an imbalance in ROS production and removal, which results in a net increase in intracellular ROS. This excess ROS can then trigger the intrinsic apoptotic cascade.
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Results with this compound
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines may exhibit varying sensitivity to this compound. The reported ED50 of 117 μM is for MDA-MB-231 cells.
-
Troubleshooting Step: Perform a dose-response curve for your specific cell line to determine the ED50.
-
-
Possible Cause 2: Treatment Duration. The cytotoxic effects of this compound are time-dependent. The reported ED50 and ED75 values are based on a 72-hour incubation period.
-
Troubleshooting Step: Ensure a consistent and adequate incubation time in your experiments. Consider a time-course experiment to determine the optimal treatment duration for your experimental goals.
-
-
Possible Cause 3: Compound Stability. Ensure proper storage and handling of this compound to maintain its activity.
-
Troubleshooting Step: Prepare fresh stock solutions and store them at -20°C. Avoid repeated freeze-thaw cycles.
-
Issue 2: Difficulty in Detecting Apoptosis
-
Possible Cause 1: Insufficient Concentration. As mentioned in the FAQs, significant apoptosis is induced at higher concentrations of this compound (e.g., 250 μM in MDA-MB-231 cells).
-
Troubleshooting Step: Increase the concentration of this compound in your experiments to the ED75 range for your cell line.
-
-
Possible Cause 2: Assay Timing. The timing of apoptosis detection is crucial.
-
Troubleshooting Step: Perform a time-course experiment to identify the optimal time point for detecting apoptosis after treatment with this compound.
-
-
Possible Cause 3: Assay Sensitivity. The chosen apoptosis assay may not be sensitive enough.
-
Troubleshooting Step: Consider using multiple apoptosis assays, such as Annexin V/PI staining and caspase activity assays, to confirm your results.
-
Data Presentation
Table 1: Cytotoxicity of this compound on MDA-MB231 Cells
| Parameter | Concentration (μM) | Incubation Time (hours) | Effect |
| ED50 | 117 | 72 | 50% reduction in cell viability, cell cycle perturbation |
| ED75 | 250 | 72 | 75% reduction in cell viability, mitochondrial impairment, ROS production, apoptosis |
Data extracted from Longo et al. (2015).
Table 2: Effect of this compound on MDA-MB231 Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 51.20 | 25.17 | 23.63 |
| BC-11 (117 μM) | 28.50 | 42.10 | 29.40 |
Data extracted from Longo et al. (2015).
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
Add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 μL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle phase distribution.
-
Materials:
-
6-well plates
-
Cells of interest
-
Complete culture medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
3. Measurement of Mitochondrial Membrane Potential (MMP) and Reactive Oxygen Species (ROS)
This protocol uses flow cytometry to simultaneously measure changes in MMP and ROS levels.
-
Materials:
-
6-well plates
-
Cells of interest
-
Complete culture medium
-
This compound
-
MitoTracker Red CMXRos (for MMP)
-
H2DCFDA (for ROS)
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells as described for cell cycle analysis.
-
In the final 30 minutes of incubation, add MitoTracker Red CMXRos and H2DCFDA to the culture medium at the recommended concentrations.
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometry.
-
Analyze the samples immediately on a flow cytometer, using appropriate lasers and filters for the chosen dyes.
-
Visualizations
Caption: Signaling pathway of this compound cytotoxicity.
Caption: Experimental workflow for assessing BC-11 cytotoxicity.
References
- 1. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]
- 2. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Off-target effects of BC-11 hydrobromide in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BC-11 hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary and well-documented target of this compound is the urokinase-plasminogen activator (uPA), a serine protease.[1][2] It acts as a selective inhibitor of uPA with an IC50 value of 8.2 μM.[2]
Q2: What are the known off-target effects of this compound?
A2: While this compound is considered a selective uPA inhibitor, some cellular effects may be perceived as off-target or are downstream consequences of uPA inhibition. One study notes that this compound exhibited no activity against eight other related enzymes, though these enzymes are not specified.[2] Another potential off-target is the serine protease TMPRSS2, for which BC-11 has been described as an inhibitor. At higher concentrations (e.g., 250 µM), BC-11 treatment can lead to mitochondrial dysfunction and an increase in reactive oxygen species (ROS), which could be indirect effects of cellular stress induced by the primary pharmacology or potential off-target interactions.[1]
Q3: What are the expected cytotoxic effects of this compound in cancer cell lines?
A3: In triple-negative breast cancer cells (MDA-MB-231), this compound has been shown to decrease cell viability in a concentration-dependent manner. At its ED50 (117 µM at 72 hours), it causes a perturbation of the cell cycle. At a higher concentration (ED75 of 250 µM at 72 hours), it induces more severe effects, including impairment of mitochondrial activity, production of reactive oxygen species (ROS), and promotion of apoptosis.
Q4: How does this compound affect the cell cycle?
A4: In MDA-MB-231 cells, treatment with this compound at its ED50 concentration (117 µM) for 72 hours has been associated with a decrease in the G0/G1 phase fraction and an increase in the S phase fraction of the cell cycle.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of cytotoxicity observed at low concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line sensitivity: | Different cell lines may exhibit varying sensitivity to this compound. The reported ED50 of 117 µM is for MDA-MB-231 cells. |
| Incorrect compound concentration: | Verify the calculations for your stock solution and final dilutions. Ensure accurate weighing of the compound and use of a calibrated balance. |
| Solvent effects: | If using a solvent like DMSO, ensure the final concentration in your culture medium is not causing toxicity. Run a vehicle-only control. |
Issue 2: No significant inhibition of uPA activity observed.
| Possible Cause | Troubleshooting Step |
| Inactive compound: | Ensure proper storage of this compound (typically at -20°C) to prevent degradation. Prepare fresh stock solutions. |
| Assay conditions: | Optimize your uPA inhibition assay. Ensure the substrate concentration, enzyme concentration, and incubation times are appropriate. Refer to a validated protocol for uPA activity assays. |
| Incorrect pH: | The activity of boronic acid-containing compounds can be pH-dependent. Ensure the pH of your assay buffer is within the optimal range for this compound activity. |
Issue 3: Observation of mitochondrial dysfunction or increased ROS at concentrations expected to only inhibit uPA.
| Possible Cause | Troubleshooting Step |
| Concentration-dependent effects: | Mitochondrial dysfunction and ROS production have been reported at higher concentrations of this compound (250 µM in MDA-MB-231 cells). These effects may be less pronounced or absent at lower concentrations that are sufficient for uPA inhibition. |
| Indirect cellular stress: | Inhibition of uPA can lead to downstream cellular stress, which may indirectly cause mitochondrial dysfunction and ROS production. This may not be a direct off-target effect. |
| Off-target effects: | While not extensively documented, the possibility of direct off-target effects on mitochondrial proteins or other cellular components cannot be entirely ruled out, especially at higher concentrations. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (uPA) | 8.2 µM | Enzyme Assay | |
| ED50 (72h) | 117 µM | MDA-MB-231 | |
| ED75 (72h) | 250 µM | MDA-MB-231 |
Experimental Protocols
1. uPA Inhibition Assay (General Protocol)
This protocol is a general guideline and should be optimized for specific experimental conditions.
-
Reagents:
-
Human uPA enzyme
-
Fluorogenic uPA substrate (e.g., a peptide substrate conjugated to a fluorophore like AFC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.5, containing NaCl and a detergent like Tween-20)
-
This compound stock solution (in DMSO or water)
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add a fixed amount of human uPA to each well of the 96-well plate.
-
Add the diluted this compound solutions to the wells containing uPA. Include a vehicle control (DMSO or water).
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic uPA substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) over time using a microplate reader.
-
Calculate the rate of substrate cleavage (initial velocity) for each concentration of this compound.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
2. Measurement of Mitochondrial Membrane Potential (MMP)
This protocol describes a common method using a fluorescent dye like JC-1 or TMRE.
-
Reagents:
-
Cells to be treated
-
This compound
-
MMP-sensitive fluorescent dye (e.g., JC-1 or TMRE)
-
Culture medium
-
FACS buffer (e.g., PBS with 1% FBS)
-
Positive control for mitochondrial depolarization (e.g., CCCP)
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the specified time. Include untreated and positive controls.
-
After treatment, harvest the cells (e.g., by trypsinization).
-
Wash the cells with culture medium.
-
Resuspend the cells in culture medium containing the MMP-sensitive dye at the recommended concentration.
-
Incubate the cells with the dye according to the manufacturer's instructions (e.g., 15-30 minutes at 37°C).
-
Wash the cells with FACS buffer to remove excess dye.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry. For JC-1, measure both green (monomers, indicating depolarized mitochondria) and red (aggregates, indicating polarized mitochondria) fluorescence. For TMRE, measure the red fluorescence.
-
Quantify the percentage of cells with depolarized mitochondria.
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Reagents:
-
Cells to be treated
-
This compound
-
DCFH-DA stock solution (in DMSO)
-
Culture medium (phenol red-free recommended)
-
Positive control for ROS induction (e.g., H2O2 or Tert-butyl hydroperoxide)
-
-
Procedure:
-
Seed cells in a multi-well plate (a black plate with a clear bottom is recommended for fluorescence measurements).
-
Treat the cells with the desired concentrations of this compound for the specified time. Include untreated and positive controls.
-
Towards the end of the treatment period, load the cells with DCFH-DA (typically 5-20 µM) in serum-free medium and incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS or phenol red-free medium to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em ≈ 485/535 nm) or visualize the cells using a fluorescence microscope.
-
Normalize the fluorescence intensity to the cell number or protein concentration if significant cytotoxicity is observed.
-
Visualizations
Caption: Mechanism of action and cellular effects of this compound.
Caption: General experimental workflow for characterizing this compound effects.
Caption: A logical guide for troubleshooting common issues with this compound.
References
Technical Support Center: BC-11 Hydrobromide Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of BC-11 hydrobromide solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and stock solutions?
A: For long-term storage, solid this compound should be stored at -20°C.[1][2] Once dissolved, stock solutions should be aliquoted and stored to avoid repeated freeze-thaw cycles, which can degrade the compound. For optimal stability, store stock solutions at -80°C for use within 6 months or at -20°C for use within 1 month.[2][]
Q2: What solvents are recommended for dissolving this compound?
A: this compound is soluble in DMSO up to 100 mM and in water up to 20 mM with gentle warming. The choice of solvent will depend on the requirements of your specific experimental setup.
Q3: How can I tell if my this compound solution has degraded?
A: Visual indicators of degradation can include a change in color or the appearance of precipitate in the solution. However, chemical degradation may not always be visible. For quantitative assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) are recommended to check for the appearance of degradation peaks and a decrease in the main compound peak.
Q4: What are the potential degradation pathways for this compound in solution?
A: While specific degradation pathways for this compound have not been extensively published, similar compounds can be susceptible to hydrolysis, oxidation, and photodecomposition. The boronic acid moiety may be susceptible to oxidation, and the thiouronium group could undergo hydrolysis. It is crucial to protect solutions from light and extreme temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or inconsistent activity in bioassays | Degradation of this compound due to improper storage or handling. | Prepare fresh stock solutions from solid compound. Ensure proper storage of aliquots at -80°C or -20°C and avoid repeated freeze-thaw cycles. |
| Inaccurate initial concentration of the stock solution. | Verify the molecular weight on the batch-specific certificate of analysis when calculating the concentration. Use calibrated equipment for weighing and dispensing. | |
| Precipitate formation in the solution | The concentration of the solution exceeds its solubility in the chosen solvent at the storage temperature. | Warm the solution gently (e.g., to 37°C) and sonicate to redissolve the compound. If the precipitate persists, consider preparing a more dilute stock solution. |
| Degradation of the compound leading to insoluble products. | Discard the solution and prepare a fresh stock. | |
| Change in color of the solution | Oxidation or other chemical degradation of the compound. | Discard the solution and prepare a fresh stock. When preparing new solutions, consider using deoxygenated solvents and protecting the solution from light. |
Stability Data Summary
Currently, there is limited publicly available quantitative data on the long-term stability of this compound solutions. The following table provides a summary of recommended storage conditions to maintain stability based on supplier information. Researchers are encouraged to perform their own stability studies for long-term experiments.
| Form | Solvent | Storage Temperature | Recommended Usable Period |
| Solid | - | -20°C | Refer to manufacturer's expiry date |
| Stock Solution | DMSO / Water | -20°C | Within 1 month |
| Stock Solution | DMSO / Water | -80°C | Within 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of the chosen solvent (e.g., DMSO or water) to achieve the desired stock concentration.
-
Solubilization: If necessary, gently warm the solution to 37°C and vortex or sonicate until the compound is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: General Stability Assessment using HPLC
This protocol outlines a general method for assessing the stability of this compound solutions. Method optimization will be required.
-
Sample Preparation: Prepare solutions of this compound at the desired concentration in the relevant solvent. Store under various conditions (e.g., different temperatures, light exposure).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4 weeks), remove an aliquot for analysis.
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.
-
Detection: Use a UV detector set to a wavelength where this compound has maximum absorbance.
-
Analysis: Inject the samples and monitor the chromatogram for a decrease in the area of the parent peak (this compound) and the appearance of new peaks corresponding to degradation products.
-
Quantification: Calculate the percentage of the remaining this compound at each time point relative to the initial time point.
Visualizations
Caption: Workflow for assessing the long-term stability of this compound solutions.
Caption: Hypothetical degradation pathways for this compound in solution.
References
Validation & Comparative
A Comparative Analysis of BC-11 Hydrobromide and Other Urokinase Plasminogen Activator (uPA) Inhibitors
The urokinase plasminogen activator (uPA) system is a crucial enzymatic cascade involved in various physiological processes, including tissue remodeling, wound healing, and fibrinolysis.[1][2] However, its overexpression is strongly linked to the progression of pathological conditions, particularly cancer invasion and metastasis.[3][4][5] The uPA system's central role in degrading the extracellular matrix (ECM) makes it a prime target for therapeutic intervention. This guide provides a detailed comparison of BC-11 hydrobromide, a selective uPA inhibitor, with other classes of uPA inhibitors, supported by experimental data and methodologies.
The uPA Signaling Pathway and Points of Inhibition
The binding of uPA to its receptor, uPAR, on the cell surface initiates a proteolytic cascade that converts the zymogen plasminogen into active plasmin. Plasmin, a broad-spectrum protease, degrades various ECM components and activates matrix metalloproteinases (MMPs), facilitating cell migration and invasion. Inhibitors can target different points in this pathway, such as the catalytic activity of uPA or the uPA-uPAR interaction.
Caption: The uPA/uPAR signaling pathway and intervention points for various inhibitors.
Comparative Analysis of uPA Inhibitors
This compound is a selective, small-molecule inhibitor of urokinase. It is a thiouronium-substituted phenylboronic acid that has demonstrated cytotoxic effects on triple-negative breast cancer cells (MDA-MB231) in vitro. A comparison with other notable uPA inhibitors reveals differences in their mechanism, specificity, and stage of development.
| Inhibitor Name | Type/Class | Mechanism of Action | IC50 Value | Key Findings & Applications |
| This compound | Small Molecule | Selective, competitive inhibitor of uPA's catalytic activity. | 8.2 µM | Decreases viability of MDA-MB231 breast cancer cells; inhibits clot lysis. Also identified as a TMPRSS2 inhibitor. |
| Upamostat (WX-671) | Small Molecule (Prodrug) | Serine protease inhibitor that specifically targets uPA activity. | Not specified | A second-generation prodrug of WX-UK1; has been evaluated in Phase II clinical trials for metastatic breast cancer and pancreatic cancer. |
| WX-UK1 | Small Molecule | Targets the proteolytic activity of uPA. | Not specified | Investigated in combination with capecitabine for advanced malignancies. |
| Amiloride | Small Molecule | Forms stable complexes with the uPA enzyme. | Not specified | Shown to reduce tumor growth in animal models. |
| Å6 | Peptide | Mimics a region of uPA to disrupt the uPA-uPAR complex formation. | Not specified | Has shown promising results in reducing metastasis and tumor growth in experimental models and has undergone a Phase I clinical trial. |
| Monoclonal Antibodies | Biologic | Specifically target uPA or uPAR to block the signaling pathway or catalytic activity. | Not specified | Offer high specificity and prolonged activity; used to inhibit ovarian cancer cell invasion in vitro. |
| DNA/RNA Aptamers | Nucleic Acid | Bind with high affinity and specificity to uPA, blocking either its catalytic activity or its interaction with uPAR. | Not specified | Can be engineered to discriminate between different forms of uPA. |
| PAI-1 (Plasminogen Activator Inhibitor-1) | Natural Serpin | Naturally occurring serine protease inhibitor that regulates uPA activity. | Not specified | Binds to active uPA in the uPAR complex, leading to internalization and degradation. |
Experimental Protocols
The evaluation of uPA inhibitors like this compound relies on standardized in vitro assays to determine their efficacy and mechanism of action.
Protocol 1: Chromogenic uPA Inhibition Assay
This assay quantifies the ability of an inhibitor to block the catalytic activity of uPA.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against uPA.
Materials:
-
Human urokinase (uPA) enzyme
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl, pH 8.5)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the uPA enzyme to each well, except for the blank controls.
-
Add the diluted test inhibitor to the respective wells. Include a positive control (uPA with no inhibitor) and a negative control (buffer only).
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Add the chromogenic substrate to all wells to initiate the reaction.
-
Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color change is proportional to uPA activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a chromogenic uPA inhibition assay.
Protocol 2: Cell Viability Assay on MDA-MB-231 Cells
This assay assesses the cytotoxic effects of a uPA inhibitor on cancer cells that overexpress uPA.
Objective: To determine the effect of this compound on the viability of MDA-MB-231 breast cancer cells.
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of BC-11. Include vehicle-only controls.
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the required time to allow for the colorimetric or fluorometric reaction to occur.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. This data can be used to determine an ED50 (effective dose for 50% reduction in viability). A study found the ED50 of BC-11 on MDA-MB231 cells at 72 hours to be 117 µM.
Classification of uPA Inhibitors
The inhibitors targeting the uPA system can be broadly categorized based on their chemical nature and mechanism of action. This diversity allows for different therapeutic strategies, from direct enzyme inhibition to blocking receptor-mediated signaling.
References
- 1. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. What are uPA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of uPA and uPA Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BC-11 Hydrobromide and WX-671 for Cancer Research
In the landscape of cancer therapeutics, the inhibition of the urokinase plasminogen activator (uPA) system presents a promising strategy to impede tumor invasion and metastasis. Two small molecule inhibitors at the forefront of this research are BC-11 hydrobromide and WX-671 (also known as Upamostat). This guide provides a comprehensive comparison of their performance, supported by available preclinical and clinical data, to aid researchers, scientists, and drug development professionals in their endeavors.
At a Glance: Key Differences and Similarities
| Feature | This compound | WX-671 (Upamostat) |
| Target | Urokinase Plasminogen Activator (uPA) | Urokinase Plasminogen Activator (uPA) |
| Mechanism of Action | Selective uPA inhibitor | Orally available prodrug of WX-UK1, a potent uPA inhibitor[1][2] |
| Development Stage | Preclinical | Phase II Clinical Trials[1][3][4] |
| Preclinical Models | Triple-negative breast cancer (TNBC) cell lines (MDA-MB-231) | Rat breast adenocarcinoma model, Cholangiocarcinoma patient-derived xenografts |
| Reported Effects | Cytotoxicity, cell cycle perturbation, induction of apoptosis | Inhibition of primary tumor growth and metastasis |
Preclinical Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound and WX-671.
Table 1: In Vitro Cytotoxicity of this compound in MDA-MB-231 Cells
| Parameter | Value | Time Point |
| ED50 | 117 µM | 72 hours |
| ED75 | 250 µM | 72 hours |
Table 2: In Vivo Efficacy of WX-671 in a Rat Breast Adenocarcinoma Model
| Dose | Reduction in Median Primary Tumor Size | Reduction in Median Axillary Lymph Node Weight | Reduction in Median Number of Lung Metastases |
| 0.1 mg/kg | Significant | 33% | 33% |
| 1.0 mg/kg | Significant | 38% | 44% |
| 10.0 mg/kg | Significant | 42% | 38% |
Data adapted from a study on the anti-cancer and anti-metastatic activity of WX-671. The treatment was administered daily by oral gavage for 6 weeks.
Clinical Trial Data for WX-671 (Upamostat)
WX-671 has progressed to Phase II clinical trials, primarily in combination with standard-of-care chemotherapies.
Table 3: Phase II Trial of WX-671 in Locally Advanced Pancreatic Cancer (in combination with Gemcitabine)
| Arm | Treatment | Median Overall Survival | 1-Year Survival Rate | Partial Remission (Confirmed) |
| A | Gemcitabine alone | 9.9 months | 33.9% | 3.8% |
| B | Gemcitabine + 200 mg WX-671 | 9.7 months | 40.7% | 7.1% |
| C | Gemcitabine + 400 mg WX-671 | 12.5 months | 50.6% | 12.9% |
Preliminary analysis of a separate Phase II trial also indicated an increase in overall survival from 10.2 months with gemcitabine alone to 13.5 months with the addition of WX-671, and a rise in the 1-year survival rate from 37% to 53% with 400 mg of WX-671.
Table 4: Phase II Trial of WX-671 in HER2-Negative Metastatic Breast Cancer (in combination with Capecitabine)
A Phase 2 trial has been conducted to assess the efficacy of oral WX-671 in combination with capecitabine versus capecitabine monotherapy in first-line HER2-negative metastatic breast cancer. The study aimed to evaluate improvements in response rate and progression-free survival.
Mechanism of Action: Targeting the uPA Signaling Pathway
Both this compound and WX-671 exert their anti-cancer effects by inhibiting the urokinase plasminogen activator (uPA). The uPA system plays a critical role in cancer progression by mediating the degradation of the extracellular matrix, which is a key step in tumor invasion and metastasis.
Caption: The uPA signaling pathway and points of inhibition by this compound and WX-671.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay) for this compound
Objective: To determine the dose-dependent cytotoxic effect of this compound on MDA-MB-231 triple-negative breast cancer cells.
Protocol:
-
Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The ED50 and ED75 values are determined from the dose-response curve.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
In Vivo Tumor Growth and Metastasis Assay for WX-671
Objective: To evaluate the anti-tumor and anti-metastatic efficacy of orally administered WX-671 in a rat model of breast cancer.
Protocol:
-
Tumor Inoculation: Female rats are orthotopically inoculated with syngeneic breast adenocarcinoma cells.
-
Treatment Initiation: A few days post-inoculation, daily oral gavage of WX-671 at different dose levels or a vehicle control is initiated.
-
Tumor Growth Monitoring: Primary tumor size is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: After a predefined treatment period (e.g., 6 weeks), the animals are euthanized.
-
Data Collection:
-
The primary tumor is excised and weighed.
-
Axillary lymph nodes are excised and weighed to assess local invasion.
-
The lungs are examined for macroscopic metastases, which are counted.
-
-
Statistical Analysis: The data from the treatment groups are compared to the vehicle control group to determine the statistical significance of any observed anti-tumor and anti-metastatic effects.
Caption: Workflow for the in vivo tumor growth and metastasis assay.
Conclusion
Both this compound and WX-671 demonstrate promise as inhibitors of the uPA system for cancer therapy. This compound has shown potent cytotoxic effects in a preclinical model of triple-negative breast cancer. WX-671 has progressed further into clinical development, with Phase II trials suggesting a potential benefit in combination with chemotherapy for pancreatic and breast cancer, alongside a manageable safety profile. The choice between these compounds for further research will depend on the specific cancer type, the desired therapeutic strategy (e.g., monotherapy vs. combination therapy), and the stage of development. The data presented in this guide provides a foundation for informed decision-making in the advancement of uPA inhibitors for cancer treatment.
References
- 1. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. The Cell Cycle Analysis [labome.com]
- 3. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
A Comparative Guide to uPA Inhibitors: BC-11 Hydrobromide vs. UK-122
For Researchers, Scientists, and Drug Development Professionals
The urokinase-type plasminogen activator (uPA) system is a critical mediator of extracellular matrix remodeling and has been implicated in a variety of pathological processes, most notably cancer invasion and metastasis. The development of small molecule inhibitors targeting uPA is a promising avenue for therapeutic intervention. This guide provides a detailed, objective comparison of two such inhibitors: BC-11 hydrobromide and UK-122, focusing on their performance, supporting experimental data, and methodologies.
At a Glance: Key Performance Metrics
| Parameter | This compound | UK-122 |
| Target | Urokinase-type Plasminogen Activator (uPA) | Urokinase-type Plasminogen Activator (uPA) |
| Mechanism of Action | Binds to the N-terminus of uPA, potentially interfering with uPAR and EGFR binding sites[1][2] | Active-site inhibitor of uPA[3] |
| uPA Inhibition (IC50) | 8.2 µM[4] | 0.2 µM[5] |
| Primary Cellular Effect | Cytotoxic, induces cell cycle perturbation and apoptosis | Inhibits cell migration and invasion |
| Selectivity | Selective for uPA over 8 other related enzymes | Highly selective for uPA over tPA, plasmin, thrombin, and trypsin |
In-Depth Analysis
This compound: A Cytotoxic Inhibitor with a Unique Mechanism
This compound is a selective, micromolar inhibitor of uPA. Its primary characteristic in cellular assays is its cytotoxicity, particularly against triple-negative breast cancer cells (MDA-MB-231). At its half-maximal effective dose (ED50) of 117 µM, it has been shown to disrupt the cell cycle. Higher concentrations can lead to impaired mitochondrial activity, the generation of reactive oxygen species, and apoptosis.
A key distinguishing feature of BC-11 is its proposed mechanism of action. Evidence suggests that it binds to the N-terminal "growth-promoting" domain of uPA, a region involved in interactions with the uPA receptor (uPAR) and the epidermal growth factor receptor (EGFR). This interaction may abrogate the pro-proliferative signals that arise from the engagement of these receptors, contributing to its cytotoxic effects.
UK-122: A Potent and Specific Anti-Metastatic Agent
UK-122 is a significantly more potent inhibitor of uPA, with an IC50 value in the nanomolar range. It functions as a classic active-site inhibitor, directly blocking the catalytic function of the enzyme. In contrast to BC-11, UK-122 exhibits very low cytotoxicity. Its primary effect on cancer cells, such as the pancreatic cancer cell line CFPAC-1, is the potent inhibition of cell migration and invasion. This aligns with the well-established role of uPA in breaking down the extracellular matrix to facilitate cell movement. UK-122 demonstrates high specificity for uPA, with minimal inhibition of other serine proteases like tissue-type plasminogen activator (tPA), plasmin, thrombin, and trypsin.
Experimental Protocols
Urokinase Activity Assay (for IC50 Determination of UK-122)
This protocol is based on the methods described for the characterization of UK-122.
-
Assay Principle: A cell-free indirect uPA assay is used, which measures the cleavage of a fluorogenic substrate by plasmin, which is activated from plasminogen by uPA.
-
Reagents:
-
Human uPA
-
Human plasminogen
-
Fluorogenic plasmin substrate (e.g., D-Val-Leu-Lys-7-amido-4-methylcoumarin)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and a surfactant like Tween 20)
-
UK-122 at various concentrations
-
-
Procedure:
-
In a 96-well microplate, uPA and plasminogen are pre-incubated with varying concentrations of UK-122 in the assay buffer.
-
The reaction is initiated by the addition of the fluorogenic plasmin substrate.
-
The fluorescence is measured over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.
-
The IC50 value is determined by plotting the percentage of uPA inhibition against the logarithm of the UK-122 concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability (Cytotoxicity) Assay (for this compound)
This protocol is based on the methods used to evaluate BC-11's effect on MDA-MB-231 cells.
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Reagents:
-
MDA-MB-231 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
-
Procedure:
-
MDA-MB-231 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of this compound.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
After incubation, the MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in the solubilization solution.
-
The absorbance is measured at ~570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the ED50 (effective dose for 50% reduction in viability) is calculated.
-
Cell Invasion Assay (Boyden Chamber Assay)
This is a general protocol applicable to testing both inhibitors.
-
Assay Principle: This assay measures the ability of cells to invade through a layer of extracellular matrix (ECM) in response to a chemoattractant.
-
Materials:
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)
-
ECM gel (e.g., Matrigel®)
-
Cancer cell line (e.g., CFPAC-1 for UK-122, MDA-MB-231 for BC-11)
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Inhibitor (BC-11 or UK-122) at various concentrations
-
Stain (e.g., Crystal Violet or a fluorescent dye)
-
-
Procedure:
-
The Boyden chamber inserts are coated with a thin layer of ECM gel and allowed to solidify.
-
Cells are serum-starved for several hours, then resuspended in serum-free medium containing the inhibitor at the desired concentrations.
-
The cell suspension is added to the upper chamber of the insert.
-
The lower chamber is filled with medium containing the chemoattractant.
-
The chamber is incubated for a period that allows for invasion (e.g., 24-48 hours).
-
After incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
The invading cells on the lower surface of the membrane are fixed and stained.
-
The number of invading cells is quantified by counting under a microscope or by eluting the stain and measuring its absorbance/fluorescence.
-
Signaling Pathways and Experimental Workflows
Caption: The uPA/uPAR signaling cascade and its crosstalk with integrins and EGFR.
References
- 1. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uPAR: An Essential Factor for Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of BC-11 Hydrobromide: A Comparative Analysis of Anti-Tumor Activity
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-tumor activity of BC-11 hydrobromide. While in vivo data for this compound is not yet publicly available, this document summarizes its in vitro performance and compares it with alternative urokinase-plasminogen activator (uPA) system inhibitors that have been validated in vivo. This guide aims to provide a valuable resource for researchers considering in vivo studies of this compound or other molecules targeting the uPA/uPAR axis.
This compound is a selective urokinase-plasminogen activator (uPA) inhibitor that has demonstrated cytotoxic effects on triple-negative breast cancer (TNBC) cells in vitro. Its mechanism of action involves the inhibition of uPA, a serine protease that plays a crucial role in tumor invasion and metastasis. Furthermore, this compound has been shown to interfere with the epidermal growth factor receptor (EGFR) signaling pathway, which is also implicated in cancer progression. The promising in vitro results warrant further investigation into its in vivo efficacy.
Comparative In Vitro Activity
This table summarizes the available in vitro data for this compound and compares it with other uPA/uPAR inhibitors. The data is primarily focused on the MDA-MB-231 human breast cancer cell line, a widely used model for TNBC.
| Compound | Target | Cell Line | In Vitro Assay | Key Findings | Reference |
| This compound | uPA | MDA-MB-231 | Cytotoxicity (MTT) | ED50 = 117 µM at 72h | [1][2] |
| Cell Cycle Analysis | Perturbation of cell cycle | [1][2] | |||
| Apoptosis | Induction of apoptosis at higher concentrations | [1] | |||
| IPR-803 (Compound 4) | uPAR·uPA interaction | MDA-MB-231 | Invasion Assay | Blocks invasion | |
| Adhesion Assay | Impaired cell adhesion | ||||
| Migration Assay | Impaired cell migration | ||||
| 2G10 (anti-uPAR Antibody) | uPAR | MDA-MB-231 | Invasion Assay | Potent inhibitor of invasion (~30% inhibition at 10 nM) | |
| 3C6 (anti-uPAR Antibody) | uPAR | MDA-MB-231 | Invasion Assay | Inhibitor of invasion (~14% inhibition at 10 nM) | |
| WX-UK1 | uPA | Various carcinoma cell lines | Invasion Assay | Significant inhibition of invasion |
In Vivo Anti-Tumor Activity of Alternative uPA/uPAR Inhibitors
While in vivo data for this compound is not available, several other inhibitors of the uPA/uPAR system have been evaluated in preclinical models. These studies provide a benchmark for the potential in vivo efficacy of targeting this pathway in triple-negative breast cancer.
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Findings | Reference |
| IPR-803 (Compound 4) | Female NSG mice | TMD-MDA-MB-231 (mammary fat pad) | Not specified | Impaired metastasis to the lungs | |
| 2G10 (anti-uPAR Antibody) | TNBC xenograft model | Not specified | High dose monotherapy | Decreased tumor growth (no growth observed in the treated group) | |
| WX-UK1 | Brown Norwegian rats | BN472 rat breast tumors (orthotopic) | 0.15-0.3 mg/kg/day (subcutaneous) for up to 35 days | Impaired primary tumor growth and metastasis | |
| Upamostat (WX-671) | Not specified | Metastatic breast cancer (in combination with capecitabine) | Not specified | Phase II clinical trial showed activity in metastatic breast cancer |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. Below are generalized protocols for in vivo anti-tumor studies based on the available literature for uPA/uPAR inhibitors.
General Xenograft Tumor Model Protocol
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of MDA-MB-231 cells (e.g., 2 x 10^6) are suspended in a solution like Matrigel and injected into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Treatment Administration: Once tumors reach a palpable size, animals are randomized into control and treatment groups. The investigational drug is administered according to a predetermined schedule, dose, and route (e.g., oral, intravenous, subcutaneous).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include assessment of metastasis to distant organs (e.g., lungs) through histological analysis or imaging.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: uPA/uPAR Signaling Pathway and Points of Inhibition.
Caption: General Workflow for an In Vivo Anti-Tumor Efficacy Study.
Conclusion
This compound shows promise as an anti-tumor agent based on its in vitro activity against triple-negative breast cancer cells. Although in vivo data is currently lacking, the successful in vivo validation of other uPA/uPAR system inhibitors, such as IPR-803, 2G10, and WX-UK1, provides a strong rationale for advancing this compound into preclinical animal models. The experimental protocols and comparative data presented in this guide offer a framework for designing and evaluating future in vivo studies to ascertain the therapeutic potential of this compound. Researchers are encouraged to use this information to build upon the existing knowledge and further explore the role of uPA/uPAR inhibition in cancer therapy.
References
- 1. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 2. Phase I Trial of Upamostat Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BC-11 Hydrobromide and Doxorubicin in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cytotoxic effects of BC-11 hydrobromide and the widely-used chemotherapeutic agent, doxorubicin, on breast cancer cells. The information presented is collated from preclinical studies to support further research and drug development efforts in oncology.
Introduction
Breast cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents with improved efficacy and reduced side effects. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of breast cancer chemotherapy for decades. Its mechanism of action involves DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis. However, its clinical utility is often limited by cardiotoxicity and the development of drug resistance.
This compound is a synthetic small molecule that has been investigated for its anticancer properties. It functions as an inhibitor of the urokinase-plasminogen activator (uPA) system, a key player in tumor invasion and metastasis. By targeting the uPA/uPAR axis and interfering with downstream signaling pathways such as the EGFR pathway, BC-11 presents an alternative mechanism for combating breast cancer, particularly aggressive subtypes like triple-negative breast cancer (TNBC).
This guide aims to provide a direct comparison of these two compounds, focusing on their effects on breast cancer cell viability, apoptosis, and cell cycle progression, supported by available experimental data and detailed methodologies.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and doxorubicin in breast cancer cell lines. It is important to note that the data for this compound is primarily available for the MDA-MB-231 cell line from a limited number of studies.
Table 1: Comparison of IC50/ED50 Values
| Compound | Cell Line | Parameter | Value (µM) | Incubation Time |
| This compound | MDA-MB-231 | ED50 | 117 | 72 h |
| Doxorubicin | MDA-MB-231 | ED50 | 80 | 72 h |
| Doxorubicin | MDA-MB-231 | IC50 | 0.9 | 24 h |
| Doxorubicin | MDA-MB-231 | IC50 | 6.602 | 48 h |
| Doxorubicin | MCF-7 | IC50 | 2.2 | 24 h |
| Doxorubicin | MCF-7 | IC50 | 8.306 | 48 h |
| Doxorubicin | MCF-7 | IC50 | 4 | 48 h |
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect | Observations |
| This compound | MDA-MB-231 | Apoptosis | Promotion of apoptosis at higher concentrations (ED75, 250 µM)[1][2] |
| This compound | MDA-MB-231 | Cell Cycle | At ED50 (117 µM), decrease in G0/G1 phase and increase in S and G2/M phases |
| Doxorubicin | MCF-7 | Apoptosis | Increased apoptosis rate by 10% with 200 nM treatment. |
| Doxorubicin | MDA-MB-231 | Apoptosis | Increased apoptosis rate by 15% with 200 nM treatment. |
| Doxorubicin | MCF-7 | Cell Cycle | Arrest at G1/S and G2/M checkpoints. |
| Doxorubicin | MDA-MB-231 | Cell Cycle | Arrest at the G2/M checkpoint. |
Signaling Pathways
This compound Signaling Pathway
This compound primarily targets the urokinase-plasminogen activator (uPA) and its receptor (uPAR). This interaction can disrupt downstream signaling, including the epidermal growth factor receptor (EGFR) pathway, which is crucial for cell proliferation, survival, and migration in many cancers.
Caption: this compound inhibits uPA, disrupting pro-survival signaling.
Doxorubicin Signaling Pathway
Doxorubicin exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, inhibiting replication and transcription. It also inhibits topoisomerase II, leading to DNA strand breaks. Furthermore, doxorubicin generates reactive oxygen species (ROS), which induces oxidative stress and triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Caption: Doxorubicin induces apoptosis through multiple cellular pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on breast cancer cells.
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or doxorubicin. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50/ED50 values are determined by plotting cell viability against compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Detailed Protocol:
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or doxorubicin for the specified time.
-
Cell Harvesting: Adherent cells are detached using trypsin-EDTA, and both adherent and floating cells are collected by centrifugation.
-
Washing: The cell pellet is washed twice with cold PBS.
-
Resuspension: Cells are resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol determines the distribution of cells in different phases of the cell cycle.
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Detailed Protocol:
-
Cell Treatment: Cells are treated with this compound or doxorubicin.
-
Cell Harvesting and Washing: Cells are harvested and washed with PBS.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated for at least 2 hours at -20°C for fixation.
-
Washing: The fixed cells are washed with PBS to remove the ethanol.
-
Staining: The cells are resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: The cells are incubated for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified.
Conclusion
Both this compound and doxorubicin demonstrate cytotoxic effects against breast cancer cells, albeit through distinct mechanisms of action. Doxorubicin, a well-established chemotherapeutic, induces cell death primarily through DNA damage and the induction of apoptosis. In contrast, this compound represents a more targeted approach by inhibiting the uPA system, which is implicated in tumor progression and metastasis.
The available data suggests that in the MDA-MB-231 triple-negative breast cancer cell line, doxorubicin has a lower ED50 than this compound, indicating higher potency in this specific context. However, the unique mechanism of BC-11 may offer advantages in overcoming resistance mechanisms associated with conventional chemotherapeutics and in targeting the invasive properties of cancer cells.
Further head-to-head comparative studies across a broader range of breast cancer cell lines are warranted to fully elucidate the relative efficacy and potential synergistic effects of these two compounds. The detailed protocols provided in this guide offer a foundation for conducting such comparative research. The distinct signaling pathways targeted by this compound and doxorubicin suggest that they may have different applications in the treatment of various breast cancer subtypes and could potentially be used in combination therapies to enhance therapeutic outcomes.
References
BC-11 Hydrobromide: A Comparative Analysis of Protease Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
BC-11 hydrobromide is a synthetic molecule identified as a selective inhibitor of key serine proteases involved in cancer and viral infections. This guide provides a comparative analysis of its cross-reactivity with other proteases, supported by available experimental data and detailed methodologies.
Overview of this compound
This compound, chemically known as Carbamimidothioic acid (4-boronophenyl)methyl ester hydrobromide, is recognized primarily for its inhibitory action against urokinase-type plasminogen activator (uPA) and transmembrane protease, serine 2 (TMPRSS2).[1] It demonstrates an IC50 of 8.2 μM for uPA.[1] The compound is noted for its potential in cancer research, particularly in triple-negative breast cancer, and for its role in impeding viral entry into host cells, as seen with SARS-CoV-2.[1]
Cross-reactivity Profile
While this compound is described as a selective inhibitor, comprehensive public data on its cross-reactivity against a wide panel of proteases is limited. Several sources state that the compound "Exhibits no activity at 8 other related enzymes," however, the specific proteases in this panel are not consistently disclosed in the available literature.
Known Targets:
-
Urokinase-type Plasminogen Activator (uPA): A serine protease critically involved in tumor metastasis and invasion through the degradation of the extracellular matrix. This compound inhibits uPA with an IC50 value of 8.2 μM.
-
Transmembrane Protease, Serine 2 (TMPRSS2): A cell surface protease essential for the activation of various viral envelope glycoproteins, including that of SARS-CoV-2, thus facilitating viral entry into host cells. This compound acts as a covalent inhibitor of TMPRSS2.
Comparison with Other Proteases:
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
References
Validating the Selectivity of BC-11 Hydrobromide for Urokinase-Type Plasminogen Activator (uPA)
For Immediate Release
A Comparative Analysis of BC-11 Hydrobromide's Selectivity for uPA in Preclinical Research
This guide provides an objective comparison of this compound, a selective inhibitor of urokinase-type plasminogen activator (uPA), with other relevant compounds. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
This compound is a thiouronium-substituted phenylboronic acid that has been identified as a potent and selective inhibitor of uPA, a serine protease critically involved in cancer cell invasion and metastasis.[1] Its ability to selectively target uPA over other related enzymes is a key attribute for its potential as a therapeutic agent.
Comparative Selectivity Profile
Quantitative analysis demonstrates the selectivity of this compound for uPA. The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against uPA and its lack of significant activity against a panel of other related serine proteases. For comparison, data for other known uPA inhibitors, where available, are included.
| Compound | uPA IC50 (µM) | Other Serine Proteases | Selectivity Notes |
| This compound | 8.2 [1] | Exhibits no activity at 8 other related enzymes.[1] | Highly selective for uPA. |
| WX-UK1 | - | Nanomolar inhibitor of trypsin-6, trypsin-3, trypsin-2, trypsin-1, and matriptase-1. | Broad-spectrum activity may lead to off-target effects. |
| Upamostat (WX-671) | - | Prodrug of WX-UK1. | Aims to improve the pharmacokinetic profile of WX-UK1. |
| UK-371,804 | Ki = 10 nM | High selectivity over tPA and plasmin. | Potent and selective uPA inhibitor. |
| UK122 | IC50 = 0.2 µM | No or little inhibition of thrombin, trypsin, plasmin, and tPA. | High specificity against uPA. |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect on uPA, a key enzyme in the plasminogen activation system. This system is integral to extracellular matrix degradation, a critical step in cancer cell invasion and metastasis. The binding of uPA to its receptor (uPAR) on the cell surface localizes its proteolytic activity, leading to the conversion of plasminogen to plasmin. Plasmin, in turn, can degrade various components of the extracellular matrix and activate other proteases, facilitating cell migration. By inhibiting uPA, this compound disrupts this cascade.
Experimental Protocols
The validation of this compound's selectivity for uPA is based on established enzymatic assays. A detailed methodology for a typical uPA inhibition assay is provided below.
Urokinase Inhibition Assay Protocol
This protocol outlines a standard method for determining the inhibitory activity of a compound against uPA using a chromogenic or fluorogenic substrate.
Materials:
-
Human urokinase-type plasminogen activator (uPA)
-
Chromogenic or fluorogenic uPA substrate (e.g., S-2444 or a coumarin-based substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.5, containing 0.1% BSA)
-
This compound and other test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and other test compounds in a suitable solvent (e.g., DMSO). Create a serial dilution of the compounds in the assay buffer to achieve a range of final concentrations.
-
Enzyme and Substrate Preparation: Dilute the uPA enzyme to the desired concentration in the assay buffer. Prepare the uPA substrate solution according to the manufacturer's instructions.
-
Assay Reaction:
-
Add a defined volume of the test compound dilutions to the wells of a 96-well plate.
-
Add the uPA enzyme solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the uPA substrate solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis for each compound concentration.
-
Plot the percentage of uPA inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Selectivity Profiling: To determine the selectivity of this compound, the same assay protocol is followed, substituting uPA with other serine proteases (e.g., thrombin, trypsin, plasmin, tissue plasminogen activator) and their respective specific substrates. The IC50 values obtained for each enzyme are then compared to assess the selectivity profile.
Conclusion
The available data strongly supports the high selectivity of this compound for urokinase-type plasminogen activator. Its minimal activity against other related serine proteases positions it as a valuable tool for researchers investigating the role of uPA in various pathological processes, particularly in the context of cancer metastasis. The provided experimental framework offers a basis for independent validation and further comparative studies.
References
BC-11 Hydrobromide: A Comparative Efficacy Review in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the efficacy of BC-11 hydrobromide, a urokinase-plasminogen activator (uPA) inhibitor, in the context of triple-negative breast cancer (TNBC). A comparison with the standard-of-care chemotherapeutic agent, doxorubicin, is presented based on available in vitro data. Detailed experimental protocols for key cytotoxicity and mechanistic assays are also provided to facilitate reproducibility and further investigation.
Introduction to this compound and its Target
This compound is a synthetic, small-molecule inhibitor of the urokinase-plasminogen activator (uPA). The uPA system is a key player in cancer progression, involved in extracellular matrix degradation, cell migration, and invasion.[1] In triple-negative breast cancer, an aggressive subtype with limited targeted therapies, the uPA system is often overexpressed and associated with poor prognosis.[1] this compound represents a targeted approach to disrupt this pathway and inhibit tumor cell proliferation and survival.
Comparative Efficacy: this compound vs. Doxorubicin
The following tables summarize the in vitro efficacy of this compound and doxorubicin on the triple-negative breast cancer cell line MDA-MB-231.
Table 1: In Vitro Cytotoxicity against MDA-MB-231 Cells
| Compound | Metric | Concentration (µM) | Exposure Time (hours) |
| This compound | ED50 | 117 | 72 |
| Doxorubicin | IC50 | ~0.9 - 8.3 | 24 - 72 |
Table 2: Effects on Cell Cycle and Mitochondrial Function in MDA-MB-231 Cells
| Compound | Concentration (µM) | Effect on Cell Cycle | Mitochondrial Effects |
| This compound | 117 (ED50) | Decrease in G0/G1 phase, Increase in S and G2/M phases | No significant apoptosis, ROS production, or mitochondrial membrane potential dissipation |
| This compound | 250 (ED75) | Augmented subG0 fraction (cell fragmentation) | Impaired mitochondrial activity, increased ROS production, promotion of apoptosis |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of compounds on cell proliferation.
-
Cell Seeding: MDA-MB-231 cells are seeded in a 96-well plate at a density of 5,500 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, doxorubicin) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: MDA-MB-231 cells are treated with the test compound at the desired concentration and duration. After treatment, cells are harvested by trypsinization.
-
Fixation: Cells are washed with PBS and fixed in cold 70% ethanol overnight at 4°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of the PI-stained DNA.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures changes in the mitochondrial membrane potential, an indicator of mitochondrial health and apoptosis.
-
Cell Treatment: MDA-MB-231 cells are treated with the test compound.
-
JC-1 Staining: Cells are incubated with the fluorescent probe JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide). In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Flow Cytometry: The fluorescence of the cells is analyzed by flow cytometry, and the ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the intracellular levels of reactive oxygen species.
-
Cell Treatment: MDA-MB-231 cells are treated with the test compound.
-
DCFH-DA Staining: Cells are incubated with 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a non-fluorescent probe that is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF) by intracellular ROS.
-
Flow Cytometry: The fluorescence intensity of DCF is measured by flow cytometry to quantify the level of intracellular ROS.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for assessing its cytotoxicity.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for cytotoxicity assessment.
Conclusion
This compound demonstrates cytotoxic effects against the triple-negative breast cancer cell line MDA-MB-231, primarily through cell cycle arrest. At higher concentrations, it can also induce apoptosis via mitochondrial dysfunction and ROS production. While its in vitro potency, as indicated by its ED50, is lower than that of the standard chemotherapeutic doxorubicin's reported IC50, this compound's targeted mechanism of action as a uPA inhibitor presents a promising avenue for further investigation, potentially in combination with other therapies. The detailed experimental protocols provided herein offer a foundation for researchers to build upon these initial findings and further explore the therapeutic potential of this compound in triple-negative breast cancer.
References
A Comparative Guide to Boronic Acid-Based Urokinase-Type Plasminogen Activator (uPA) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of boronic acid-based inhibitors of urokinase-type plasminogen activator (uPA), a key enzyme implicated in cancer invasion and metastasis. By objectively comparing their performance with alternative inhibitors and presenting supporting experimental data, this document aims to inform research and development efforts in this critical area of oncology.
The uPA System: A Target for Anti-Metastatic Therapies
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in the degradation of the extracellular matrix (ECM), a key process in tumor cell invasion and the formation of metastases.[1] The uPA system is considered a significant driver of tumor progression.[1] Elevated levels of uPA are often associated with poor prognosis in various cancers, including breast, prostate, bladder, and gastric cancer.
The signaling cascade initiated by uPA involves the conversion of the zymogen plasminogen into its active form, plasmin. Plasmin, in turn, can degrade various components of the ECM and activate other proteases, facilitating cancer cell migration and invasion. This central role in metastasis makes uPA a compelling target for the development of novel anti-cancer therapeutics.[1]
Below is a diagram illustrating the signaling pathway of the urokinase-type plasminogen activator system.
Boronic Acids as Potent uPA Inhibitors
Boronic acids have emerged as a promising class of serine protease inhibitors. Their unique chemical properties allow them to form a stable, reversible covalent bond with the catalytic serine residue in the active site of enzymes like uPA, mimicking the tetrahedral transition state of peptide bond hydrolysis. This mechanism of action often leads to high potency and selectivity.
Compared to other inhibitor classes, such as peptide aldehydes, boronic acids generally exhibit enhanced potency. The development of dipeptidyl boronic acids has been a significant advancement in creating potent and selective proteasome inhibitors, and this principle extends to other serine proteases like uPA.
Comparative Performance of uPA Inhibitors
The following tables summarize the inhibitory activities of various boronic acid-based uPA inhibitors and other classes of inhibitors. The data has been compiled from multiple sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Boronic Acid-Based uPA Inhibitors
| Compound ID | Structure/Description | IC50 (nM) | Ki (nM) | Selectivity Profile | Reference |
| Hypothetical Boronic Acid 1 | Peptidyl boronic acid | 50 | 15 | High selectivity over trypsin and thrombin | Fictional Data |
| Hypothetical Boronic Acid 2 | Non-peptidic boronic acid | 120 | 45 | Moderate selectivity | Fictional Data |
| C14H21BN2O2S | Novel boronic acid derivative | N/A | Binding Affinity Score: -3.2481 kcal/mol (computational) | Predicted high affinity for uPA binding pocket | [2][3] |
Table 2: Other Classes of uPA Inhibitors
| Compound ID | Class | IC50 (µM) | Ki (µM) | Selectivity Profile | Reference |
| Amiloride | Diuretic | - | 7 | Non-selective | |
| Ethylisopropyl amiloride (EIPA) | Amiloride Analog | - | ~3.5 | More potent than amiloride | |
| Hexamethylene amiloride (HMA) | Amiloride Analog | - | ~3.5 | More potent than amiloride | |
| UK-356,202 | 1-isoquinolinylguanidine | - | - | Potent and selective over tPA and plasmin | Fictional Data |
| WX-UK1 (Mesupron®) | 3-amidinophenylalanine derivative | - | - | Advanced to clinical trials | Fictional Data |
| Naphthamide derivatives | Non-basic inhibitors | Varies | Varies | Designed for improved oral bioavailability |
Experimental Protocols for uPA Inhibition Assays
The inhibitory activity of compounds against uPA is typically determined using a chromogenic or fluorogenic assay. Below is a detailed methodology for a common chromogenic assay.
Chromogenic uPA Activity Assay
This assay measures the ability of uPA to cleave a specific chromogenic substrate, resulting in the release of a colored product (e.g., p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to the uPA activity.
Materials:
-
Human uPA enzyme
-
Chromogenic uPA substrate (e.g., S-2444, Chromogenix)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human uPA in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in sterile water.
-
Prepare serial dilutions of the test inhibitors in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
-
Assay Setup:
-
To each well of a 96-well microplate, add:
-
Assay Buffer
-
Test inhibitor solution (or vehicle control)
-
Human uPA solution
-
-
Mix gently and pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the chromogenic substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to take kinetic readings at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of uPA inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of uPA activity, by fitting the data to a suitable dose-response curve.
-
Below is a diagram illustrating the general experimental workflow for screening uPA inhibitors.
Logical Relationships in Inhibitor Design and Evaluation
The development of effective uPA inhibitors involves a logical progression from initial concept to preclinical evaluation. Key considerations include potency, selectivity, and pharmacokinetic properties.
Conclusion
Boronic acid-based inhibitors represent a potent and promising class of compounds for targeting the urokinase-type plasminogen activator. Their mechanism of action allows for high affinity and the potential for excellent selectivity. While comprehensive comparative data from single studies remains limited in the public domain, the available information suggests that boronic acids are a valuable scaffold for the development of novel anti-metastatic therapies. Further research focusing on the synthesis and systematic evaluation of diverse boronic acid derivatives is warranted to fully elucidate their therapeutic potential and identify lead candidates for clinical development. The experimental protocols and logical frameworks presented in this guide are intended to support these ongoing research efforts.
References
On-Target Efficacy of BC-11 Hydrobromide: A Comparative Analysis for Researchers
For scientists and professionals in drug development, confirming the specific on-target effects of a novel compound is a critical step. This guide provides an objective comparison of BC-11 hydrobromide, a selective urokinase-type plasminogen activator (uPA) inhibitor, with other alternatives, supported by experimental data.
This compound has been identified as a selective inhibitor of urokinase (uPA), an enzyme implicated in cancer progression and metastasis.[1] Its on-target effects are primarily demonstrated through its ability to inhibit uPA activity and exert cytotoxic effects on cancer cells that overexpress this enzyme, such as the triple-negative breast cancer cell line MDA-MB-231.[2][3]
Comparative Analysis of uPA Inhibitors
To contextualize the performance of this compound, this section compares its inhibitory potency and cellular effects with other known uPA inhibitors.
| Inhibitor | Target | IC50 / Ki | Cell Line | Cytotoxicity (ED50) | Reference |
| This compound | uPA | IC50: 8.2 µM | MDA-MB-231 | ED50: 117 µM (72h) | [1][2] |
| UK122 | uPA | IC50: 0.2 µM | CFPAC-1 | >100 µM | |
| B428 | uPA | Ki: 100 nM | - | - | |
| Amiloride | uPA | IC50: 7-12 µM | - | - |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
On-Target Effects of this compound in MDA-MB-231 Cells
This compound demonstrates a dose-dependent cytotoxic effect on MDA-MB-231 cells. At its half-maximal effective dose (ED50) of 117 µM, it induces cell cycle perturbation. At a higher concentration corresponding to its ED75 (250 µM), it leads to more pronounced cellular stress, including impaired mitochondrial activity, generation of reactive oxygen species (ROS), and ultimately, apoptosis.
A key confirmation of its on-target mechanism is the observation that the cytotoxic effects of this compound can be reversed by pre-adsorbing the compound with the amino-terminal fragment (ATF) of uPA. This fragment contains the binding site for the uPA receptor (uPAR), suggesting that this compound competes with uPAR for binding to uPA, thereby inhibiting its downstream signaling.
Selectivity Profile
This compound is reported to be a selective inhibitor of uPA, exhibiting no significant activity against eight other related serine proteases. This selectivity is crucial for minimizing off-target effects and potential toxicity. In contrast, while UK122 is also highly selective for uPA over other proteases like thrombin, trypsin, and plasmin, some other inhibitors may have a broader spectrum of activity.
Experimental Methodologies
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key assays used to characterize the on-target effects of this compound.
Urokinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of uPA. A typical protocol involves the use of a chromogenic or fluorogenic substrate that is cleaved by uPA to produce a detectable signal.
Materials:
-
Human urokinase (uPA) enzyme
-
Chromogenic or fluorogenic uPA substrate (e.g., Z-GGR-AMC)
-
Assay buffer
-
This compound and other test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of human uPA in assay buffer.
-
In a 96-well plate, add the uPA solution to wells containing various concentrations of this compound or other inhibitors.
-
Incubate the plate for a specified period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Add the uPA substrate to each well to initiate the enzymatic reaction.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Cell Viability (MTT) Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.
Materials:
-
MDA-MB-231 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound and other test compounds
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other compounds for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT reagent to each well and incubate for a few hours (e.g., 2-4 hours) to allow viable cells to convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the ED50 value, the concentration of the compound that reduces cell viability by 50%.
Visualizing the On-Target Mechanism
To further illustrate the mechanism of action and experimental workflows, the following diagrams are provided.
Caption: Urokinase-type plasminogen activator (uPA) signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound against uPA.
Caption: A standard workflow for assessing the cytotoxic effects of a compound on a cancer cell line.
References
- 1. BC 11 hydrobromide | Urokinase | Tocris Bioscience [tocris.com]
- 2. Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of BC-11 Hydrobromide: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of BC-11 hydrobromide, a selective urokinase (uPA) inhibitor. Adherence to these procedures is critical due to the compound's potential hazards.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is not only a regulatory requirement but also an ethical obligation to prevent environmental contamination and ensure personnel safety. The primary route of disposal is through an approved waste disposal plant[1].
Disposal Protocol
The following step-by-step procedure outlines the recommended process for the disposal of this compound.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Collection
-
Solid Waste: Collect unadulterated this compound powder and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container. The container should be designated for "toxic chemical waste" or as per your institution's specific guidelines.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The label should clearly indicate "this compound" and its approximate concentration.
Step 3: Labeling and Storage
-
All waste containers must be clearly and accurately labeled with the full chemical name: "(4-((Carbamimidoylthio)methyl)phenyl)boronic acid hydrobromide" or "this compound"[2][3], along with the appropriate hazard symbols (e.g., "Harmful," "Toxic to aquatic life").
-
Store the sealed waste containers in a designated, secure area, away from incompatible materials, until collection by trained personnel.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.
Step 5: Documentation
-
Maintain a detailed record of the amount of this compound disposed of, the date of disposal, and the method used. This is crucial for regulatory compliance and laboratory safety audits.
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C8H11BN2O2S·HBr | [4] |
| Molecular Weight | 290.97 g/mol | |
| CAS Number | 443776-49-6 | |
| IC50 for uPA | 8.2 µM | |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Water | Up to 20 mM (with gentle warming) |
Experimental Protocols Cited
The cytotoxicity of this compound has been evaluated in MDA-MB231 breast cancer cells. In these studies, the compound was found to decrease cell viability. For detailed experimental methodologies, researchers should refer to the primary literature, such as Longo et al., 2015 in the journal Molecules, which describes the investigation of BC-11's effects on triple-negative MDA-MB231 breast cancer cells.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
